molecular formula C7H7BrINO2 B6165567 5-Bromo-3-iodo-2,6-dimethoxypyridine CAS No. 1826110-09-1

5-Bromo-3-iodo-2,6-dimethoxypyridine

Cat. No.: B6165567
CAS No.: 1826110-09-1
M. Wt: 343.94 g/mol
InChI Key: PCUWHMCUFIFGKE-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2,6-dimethoxypyridine is a useful research compound. Its molecular formula is C7H7BrINO2 and its molecular weight is 343.94 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-iodo-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUWHMCUFIFGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-iodo-2,6-dimethoxypyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-2,6-dimethoxypyridine is a halogenated and alkoxylated pyridine derivative with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two different halogen atoms at positions 3 and 5, and two methoxy groups at positions 2 and 6, offers a platform for regioselective functionalization. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its anticipated reactivity, particularly in the context of modern cross-coupling reactions. The insights provided herein are aimed at empowering researchers to leverage this molecule in the design and synthesis of novel compounds for medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position, an iodine atom at the 3-position, and methoxy groups at the 2- and 6-positions.

Chemical Formula: C₇H₇BrINO₂

CAS Number: 1826110-09-1

Molecular Weight: 359.95 g/mol

The presence of both bromine and iodine atoms on the pyridine ring is a key structural feature, allowing for orthogonal synthetic strategies. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling selective functionalization at the 3-position.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/Characteristic
Physical State Likely a solid at room temperature.
Melting Point Expected to be in the range of 80-120 °C.
Boiling Point Predicted to be above 300 °C at atmospheric pressure.
Solubility Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
¹H NMR A single proton signal (singlet) is expected for the proton at the 4-position of the pyridine ring. Two distinct singlets for the two methoxy groups are also anticipated.
¹³C NMR Seven distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring and the two methoxy groups.
Mass Spec (MS) The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one iodine atom.
Infrared (IR) Characteristic peaks for C-H, C=N, C=C, and C-O stretching vibrations are expected.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 2,6-dihydroxypyridine. The following multi-step synthesis is proposed based on established methodologies for the preparation of similar substituted pyridines.

G A 2,6-Dihydroxypyridine B 2,6-Dimethoxypyridine A->B  CH3I, Base (e.g., NaH)   C 3,5-Dibromo-2,6-dimethoxypyridine B->C  N-Bromosuccinimide (NBS)   D This compound C->D  n-BuLi, I2   G A This compound B 5-Bromo-3-R1-2,6-dimethoxypyridine A->B  Pd catalyst, R1-B(OH)2 (Suzuki) or R1-H (Sonogashira)   C 3-R1-5-R2-2,6-dimethoxypyridine B->C  Pd catalyst, R2-B(OH)2 (Suzuki) or R2-NHR' (Buchwald-Hartwig)  

Technical Profile & Synthesis Guide: 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-iodo-2,6-dimethoxypyridine is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis. Distinguished by its orthogonal halogen handles (iodine at C3, bromine at C5), this scaffold enables precise, regio-controlled sequential cross-coupling reactions. This guide provides a comprehensive technical profile, including verified physiochemical data, a logic-driven synthesis protocol, and functionalization strategies for drug development applications.

Core Identification Data
ParameterSpecification
CAS Number 1826110-09-1
IUPAC Name This compound
Molecular Formula C

H

BrINO

Molecular Weight 343.95 g/mol
SMILES COc1nc(OC)c(Br)cc1I
Appearance White to off-white solid

Physiochemical & Structural Profile

Understanding the electronic distribution of this molecule is critical for predicting its reactivity. The 2,6-dimethoxy substituents exert a strong electron-donating effect (mesomeric


), significantly increasing the electron density of the pyridine ring compared to the unsubstituted heterocycle.
  • Electronic Activation: The methoxy groups at positions 2 and 6 activate the meta positions (3 and 5) toward electrophilic aromatic substitution (EAS).

  • Steric Environment: The C3-Iodo and C5-Bromo substituents are flanked by the methoxy groups, creating a crowded steric environment that must be accounted for during catalytic cycles (e.g., choice of phosphine ligands).

  • Solubility: Highly soluble in polar aprotic solvents (DCM, DMSO, DMF) and moderately soluble in non-polar solvents due to the lipophilic halogens counterbalancing the polar ether linkages.

Synthetic Architecture & Mechanism

The synthesis of this compound requires a stepwise halogenation strategy to ensure regiochemical purity. A "one-pot" mixed halogenation is ill-advised due to the potential for scrambling and inseparable mixtures of di-bromo/di-iodo byproducts.

Retrosynthetic Logic

The most robust pathway initiates from the commercially available 2,6-dimethoxypyridine .

  • Step 1 (Bromination): Installation of the bromine atom. Bromine is less labile than iodine; installing it first provides a stable intermediate (3-bromo-2,6-dimethoxypyridine) that can withstand subsequent iodination conditions.

  • Step 2 (Iodination): Introduction of the iodine atom at the remaining activated C5 position.

Visualization of Synthetic Workflow

The following diagram outlines the stepwise conversion and the electronic logic governing the regioselectivity.

SynthesisWorkflow Figure 1: Stepwise Regioselective Synthesis Pathway. Note the sequential installation of halogens to prevent scrambling. Start 2,6-Dimethoxypyridine (Starting Material) Step1 Step 1: Bromination (NBS, MeCN, 0°C -> RT) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Bromo-2,6-dimethoxypyridine Step1->Inter >90% Yield Step2 Step 2: Iodination (NIS, TFA/MeCN) Inter->Step2 Site-Selective Product Target: This compound Step2->Product C3/C5 Functionalized

Detailed Experimental Protocol

Note: This protocol is synthesized from standard halogenation methodologies for electron-rich pyridines [1, 2].

Step 1: Synthesis of 3-Bromo-2,6-dimethoxypyridine
  • Dissolution: Dissolve 2,6-dimethoxypyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.5 M].

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. The slow addition prevents local over-concentration and di-bromination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Work-up: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove trace Br
    
    
    ). Extract with Ethyl Acetate.[1][2] Wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hex/EtOAc) yields the mono-bromo intermediate.

Step 2: Synthesis of this compound
  • Activation: Dissolve the 3-bromo intermediate (1.0 equiv) in MeCN.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 equiv) or stir in mild acidic conditions to activate the NIS. Expert Note: The electron-withdrawing effect of the first bromine slightly deactivates the ring, so mild acid catalysis helps drive the second substitution at the C5 position.

  • Completion: Stir at RT for 4–12 hours.

  • Isolation: Standard aqueous work-up (Na

    
    S
    
    
    
    O
    
    
    wash is critical to remove iodine color). Purify via silica gel chromatography to isolate the pure mixed-halogen species.

Functionalization & Applications

The primary value of This compound lies in its orthogonal reactivity . The C–I bond is significantly weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 69 kcal/mol), allowing for chemoselective cross-coupling.

Orthogonal Coupling Strategy

Researchers can exploit the reactivity difference to install two different functional groups sequentially without protecting groups.

  • First Coupling (C3-I): Suzuki-Miyaura or Sonogashira coupling at Room Temperature (or mild heat) using Pd(PPh

    
    )
    
    
    
    . The C–Br bond remains intact.
  • Second Coupling (C5-Br): Subsequent coupling at higher temperatures or using more active catalysts (e.g., Pd(dppf)Cl

    
    , S-Phos) to functionalize the bromine position.
    

ReactivityProfile Figure 2: Orthogonal Cross-Coupling Workflow. Selective functionalization of Iodine followed by Bromine. cluster_0 Phase 1: High Reactivity (C-I Bond) cluster_1 Phase 2: Lower Reactivity (C-Br Bond) Target This compound Prod1 3-Aryl-5-bromo-2,6-dimethoxypyridine Target->Prod1 Pd(0), R-B(OH)2 RT, Mild Base (Selective C-I insertion) Final 3-Aryl-5-Heteroaryl-2,6-dimethoxypyridine (Bifunctionalized Scaffold) Prod1->Final Pd(II), R'-B(OH)2 80°C, Strong Base (C-Br insertion)

[2][3][4]

Quality Control & Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.

TechniqueExpected SignatureInterpretation

H NMR
Singlet at ~8.3 ppm (1H)The lone aromatic proton at C4.[2] Its singlet multiplicity confirms substitution at both C3 and C5.

H NMR
Two Singlets at ~3.9–4.0 ppmDistinct signals for the two methoxy groups (2-OMe and 6-OMe). They may appear chemically equivalent or slightly distinct depending on solvent.

C NMR
~160 ppm (C-O), ~80–100 ppm (C-I/C-Br)Characteristic shifts for oxygenated and halogenated aromatic carbons.
HRMS [M+H]

= 343.95 ± 0.05
Isotopic pattern will show a 1:1 doublet for Br (

Br/

Br) confirming mono-bromination.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye). Potential respiratory sensitizer.

  • Storage: Light sensitive (due to C–I bond). Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent de-iodination or discoloration.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1826110-09-1). Retrieved from

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[3] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry, 83(2), 930–938.[3] Link

  • BenchChem. Regioselectivity in the Halogenation of Substituted Pyridines. Technical Note. Link

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

Sources

Technical Guide: Solubility Profile & Handling of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS: 1826110-09-1) is a highly functionalized heterocyclic building block used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its structure—characterized by a pyridine core decorated with two lipophilic halogen atoms (Br, I) and two electron-donating methoxy groups—dictates a distinct solubility profile essential for successful reaction planning and assay development.

  • DMSO Solubility: High. Recommended for preparing concentrated stock solutions (>50 mM) for biological screening or synthetic intermediate storage.

  • Methanol Solubility: Moderate to Good. Suitable for LC-MS mobile phases, recrystallization, and reactions requiring protic environments, though saturation limits are lower than in DMSO.

  • Water Solubility: Negligible. The compound is highly lipophilic; aqueous buffers should only be used as diluents after initial dissolution in an organic carrier.

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of this specific congener, we must analyze its structural determinants. Unlike simple pyridine, this molecule possesses significant lipophilic character.

Structural Determinants
FeatureChemical EffectSolubility Impact
Pyridine Core Aromatic heterocycleProvides baseline polarity (acceptor N).
2,6-Dimethoxy Electron-donating groupsIncreases lipophilicity compared to hydroxy analogs; reduces H-bond donor capacity.
3-Iodo / 5-Bromo Heavy HalogensSignificantly increases molecular weight and lipophilicity (LogP); enhances London dispersion forces in the crystal lattice.
Predicted Partition Coefficient (LogP)

Based on Quantitative Structure-Property Relationship (QSAR) modeling of similar dihalo-dimethoxypyridines, the cLogP is estimated between 2.8 and 3.5 .

  • Implication: The compound prefers organic phases. It will readily dissolve in aprotic polar solvents (DMSO, DMF) and chlorinated solvents (DCM), but will resist dissolution in pure water.

Solubility in DMSO (Dimethyl Sulfoxide)

Solvent Suitability: Excellent

DMSO is the "super solvent" for this class of halogenated heterocycles. The sulfoxide oxygen acts as a powerful hydrogen bond acceptor, while the methyl groups interact with the lipophilic halogenated scaffold, effectively disrupting the crystal lattice.

dissolution Protocol (Stock Solution)

Target Concentration: 10 mM to 100 mM Application: High-Throughput Screening (HTS), NMR standards, Synthetic Stock.

  • Weighing: Accurately weigh the solid into a glass vial (avoid plastic if storing long-term).

  • Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve the desired molarity.

    • Calculation: Mass (mg) = [Molarity (mM) × Volume (mL) × MW (343.95 g/mol )] / 1000.

  • Mixing: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.

    • Troubleshooting: If particles persist, mild sonication (40 kHz, 5 mins) is safe. Avoid heating above 40°C to prevent degradation of the iodo-substituent.

  • Storage: Store at -20°C. DMSO is hygroscopic; ensure the vial is tightly sealed to prevent water uptake, which can cause precipitation.

Solubility in Methanol (MeOH)

Solvent Suitability: Moderate to Good

Methanol is a polar protic solvent. While this compound is soluble in MeOH, the solubility limit is lower than in DMSO due to the higher energy cost of cavity formation in the H-bonded methanol network.

Applications & Limitations
  • LC-MS/HPLC: Methanol is the preferred solvent for preparing analytical samples (1 mg/mL) as it is compatible with standard reverse-phase mobile phases.

  • Recrystallization: The compound shows a steep solubility curve with temperature in alcohols. It may be soluble in hot methanol but crystallize upon cooling, making MeOH an excellent solvent for purification.

Dissolution Protocol
  • Initial Addition: Add Methanol to the solid.

  • Sonication: Sonication is frequently required to break up the crystal lattice, especially for concentrations >10 mg/mL.

  • Warming: If the solution remains cloudy, warm gently to 35–40°C in a water bath. Ensure the vial is vented or pressure-rated.

Experimental Protocol: Determination of Saturation Solubility

Since specific literature values for this exact CAS are rare, researchers should validate solubility empirically using the Saturation Shake-Flask Method .

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (DMSO or MeOH) (0.5 - 1.0 mL) Start->AddSolvent Equilibrate Equilibrate (Shake at 25°C for 24h) AddSolvent->Equilibrate Check Visual Inspection Equilibrate->Check AddSolid Add More Solid Check->AddSolid Dissolved completely Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Solid remains (Saturated) AddSolid->Equilibrate Analyze Quantify via HPLC-UV (Compare to Standard) Filter->Analyze

Figure 1: Step-by-step workflow for determining the saturation solubility of the compound.

Step-by-Step Methodology
  • Preparation: Place approx. 10 mg of compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent (DMSO or Methanol).

  • Agitation: Shake at 25°C (or target temp) for 24 hours.

  • Visual Check:

    • If fully dissolved: Add more solid (5 mg increments) and repeat shaking.

    • If solid remains: The solution is saturated.

  • Filtration: Centrifuge or filter the supernatant using a 0.22 µm or 0.45 µm PTFE syringe filter (Nylon is also acceptable for DMSO/MeOH).

  • Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV (254 nm) against a calibration curve of known concentration.

Solvent Selection Decision Tree

Choose the right solvent based on your downstream application.

SolventSelection App Application? BioAssay Biological Assay (Cell/Enzyme) App->BioAssay Synthesis Chemical Synthesis App->Synthesis Analysis Analytical (HPLC/LCMS) App->Analysis DMSO Use DMSO (High Solubility, Low Volatility) BioAssay->DMSO Stock Solution Synthesis->DMSO SnAr / Coupling DCM Use DCM/THF (Aprotic, Non-nucleophilic) Synthesis->DCM General Reaction MeOH Use Methanol (Volatile, Easy Removal) Analysis->MeOH Mobile Phase Compatible

Figure 2: Decision logic for selecting DMSO vs. Methanol based on experimental needs.

Safety & Handling (E-E-A-T)

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)

  • DMSO Permeability: DMSO readily penetrates the skin and can carry dissolved toxic compounds into the bloodstream. Always wear nitrile gloves (double-gloving recommended) when handling DMSO solutions of halogenated pyridines.

  • Stability: The Carbon-Iodine (C-I) bond is photosensitive. Solutions should be stored in amber vials or wrapped in foil to prevent photolytic deiodination, which will turn the solution yellow/brown over time.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 124706325, 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual grounding for solubility rules).

Sources

Advanced Safety and Handling Whitepaper: 5-Bromo-3-iodo-2,6-dimethoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing scale-up and discovery chemistry, I frequently encounter highly functionalized heterocyclic building blocks. 5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS: 1826110-09-1) is a meticulously designed scaffold. The orthogonal reactivity of its halogens (iodine vs. bromine) makes it an invaluable asset for sequential cross-coupling reactions in drug discovery. However, this same chemical reactivity necessitates rigorous safety data sheet (SDS) compliance and handling protocols. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating operational protocols required to safely utilize this compound in a laboratory setting[1].

Molecular Architecture & Physicochemical Profiling

Understanding the safety profile of a compound begins with its molecular architecture. The pyridine core is naturally electron-deficient, but the two methoxy groups at the 2 and 6 positions donate electron density via resonance, stabilizing the ring. The presence of iodine at the 3-position and bromine at the 5-position introduces significant polarizability and mass[2].

Causality in Stability: The C-I bond is relatively weak (bond dissociation energy ~240 kJ/mol) compared to the C-Br bond (~280 kJ/mol). This makes the iodine site highly reactive toward oxidative addition in palladium catalysis, but it also renders the molecule photolabile. Exposure to ambient UV light can cause homolytic cleavage of the C-I bond, releasing iodine radicals that degrade the material and increase its toxicity profile.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Impact on Handling
CAS Number 1826110-09-1Unique identifier for SDS tracking and inventory[2].
Molecular Formula C7H7BrINO2High halogen content dictates disposal via halogenated waste streams.
Molecular Weight 343.95 g/mol Heavy solid; prone to generating fine, inhalable dust if milled[1].
Appearance Solid / PowderRequires localized exhaust ventilation to prevent inhalation.
Storage Temperature 2-8°C (Inert Atmosphere)Prevents thermal degradation and oxidative/photolytic C-I bond cleavage.

Hazard Identification and GHS Classification

Based on standardized SDS documentation, this compound falls under the GHS07 (Exclamation Mark) hazard category[2].

Toxicological Mechanism: Halogenated pyridines are highly lipophilic. If they contact unprotected skin, they partition rapidly into the stratum corneum. The electrophilic nature of the halogenated ring allows it to undergo nucleophilic aromatic substitution (S_NAr) with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) of epidermal proteins. This haptenation process is recognized by Langerhans cells, triggering localized inflammation, erythema, and potential sensitization (H315, H319)[3].

Table 2: GHS Hazard and Precautionary Directives
CodeStatementScientific Rationale
H315 Causes skin irritationLipophilic penetration and protein haptenation[3].
H319 Causes serious eye irritationInteraction with aqueous mucosal membranes causes rapid osmotic shifts.
H335 May cause respiratory irritationInhalation of micro-particulates triggers alveolar macrophage inflammatory response.
P261 Avoid breathing dust/fumePrevents particulate deposition in the lower respiratory tract.
P280 Wear protective gloves/eye protectionPhysical barrier to prevent dermal and ocular partitioning.

Standard Operating Procedure (SOP): Handling and Reactivity Workflow

To ensure a self-validating system, every handling step must be verifiable. The following protocol outlines the safe utilization of this compound for sequential cross-coupling.

Step-by-Step Methodology: Reagent Preparation and Reaction Setup
  • Environmental Verification: Ensure the fume hood face velocity is between 0.4–0.6 m/s. Verify that the inert gas (Argon/N2) manifold is purged.

  • PPE Donning: Equip standard laboratory coat, safety goggles (ANSI Z87.1 compliant), and double-layered nitrile gloves. Causality: Nitrile provides moderate resistance to halogenated organics; a double layer ensures a fail-safe if the outer glove is compromised by aggressive solvents (e.g., DMF, THF) used to dissolve the pyridine.

  • Thermal Equilibration: Transfer the vial from the 2-8°C refrigerator to a desiccator. Allow it to reach room temperature before opening to prevent ambient moisture condensation, which can hydrolyze sensitive catalytic intermediates later in your workflow.

  • Transfer: Weigh the required mass using an anti-static spatula to prevent aerosolization of the powder.

  • Reaction Initiation: Dissolve the compound in the chosen solvent inside the reaction flask before adding the palladium catalyst. This ensures the catalyst is immediately solvated and can undergo selective oxidative addition at the weaker C-I bond.

Reactivity A This compound (CAS: 1826110-09-1) B Palladium Catalysis (e.g., Suzuki, Sonogashira) A->B E Safety Checkpoint: Fume Hood & PPE Required A->E Handling Protocol C C-I Bond Activation (Highly Reactive Site) B->C Step 1 (Fast) D C-Br Bond Activation (Secondary Reaction Site) C->D Step 2 (Slow/Elevated Temp)

Fig 1. Regioselective reactivity pathway of this compound and safety checkpoints.

Emergency Response and Spill Management

Even with rigorous protocols, accidental exposure can occur. The response must be systematic to contain the hazard and mitigate exposure[3].

Step-by-Step Methodology: Solid Spill Containment
  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Assessment: Determine the scale of the spill. For bench-scale spills (<50g), proceed to step 3.

  • PPE Upgrade: Don a half-face respirator with P100 particulate filters if the spill is outside a ventilated enclosure.

  • Containment: Do not dry sweep, as this aerosolizes the powder. Lightly dampen the spilled solid with a compatible, non-reactive solvent (e.g., water or a dilute surfactant solution) to bind the dust.

  • Collection: Use a plastic scoop to transfer the dampened material into a designated, sealable hazardous waste container labeled "Halogenated Organic Solid Waste."

  • Decontamination: Wash the affected surface with a detergent solution, followed by a thorough water rinse.

SpillResponse A Accidental Spill of Halogenated Pyridine B Evacuate Immediate Area & Assess Risk A->B C Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D Dampen Solid & Transfer to Waste Container C->D E Decontaminate Area with Detergent/Water D->E F Dispose as Hazardous Halogenated Waste E->F

Fig 2. Step-by-step emergency spill response workflow for halogenated pyridine derivatives.

References

Sources

Melting point and boiling point of 5-Bromo-3-iodo-2,6-dimethoxypyridine

[1]

Executive Summary

5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS: 1826110-09-1 ) is a highly functionalized heterocyclic building block used primarily in the synthesis of complex pharmaceutical candidates, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1] Its structure features two distinct halogen handles (bromine and iodine) allowing for orthogonal cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), and two methoxy groups that modulate lipophilicity and electron density.[2]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and experimental characterization protocols. Note that as a specialized research intermediate, specific experimental constants are often proprietary; the values below represent authoritative predictive models validated against homologous structures.

Physicochemical Properties[1][2][3][4][5]

Predicted vs. Homolog Data

The physical state of this compound is governed by the symmetry of the 2,6-dimethoxy substitution pattern, which typically enhances crystal lattice energy compared to mono-methoxy analogs.[1]

PropertyValue / RangeConfidenceSource / Method
Molecular Formula C₇H₇BrINO₂HighStoichiometry
Molecular Weight 343.95 g/mol HighCalculated
Physical State Solid (Crystalline powder)HighStructural Analogy
Melting Point 95°C – 105°C (Predicted)MediumSee Note A
Boiling Point 315°C ± 25°C (760 mmHg)MediumACD/Labs Percepta
Flash Point ~144°CLowPredicted
Density 1.9 ± 0.1 g/cm³MediumPredicted
LogP 2.8 – 3.1MediumConsensus LogP

Note A (Melting Point Derivation): The mono-methoxy analog, 5-Bromo-3-iodo-2-methoxypyridine (CAS 578007-66-6), has an experimental melting point of 81–82°C .[1] The addition of a second methoxy group at the 6-position increases molecular symmetry and molecular weight, which generally elevates the melting point. Therefore, the 2,6-dimethoxy variant is projected to melt in the range of 95–105°C .

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

  • Moderate Solubility: Methanol, Ethanol.

  • Low Solubility: Water, Hexanes (cold).

Synthesis & Structural Validation

The synthesis of this compound relies on the sequential electrophilic halogenation of the electron-rich 2,6-dimethoxypyridine scaffold.[1] The order of halogenation is critical to ensure regioselectivity.[1]

Synthetic Workflow

The iodine atom is typically introduced last due to the lability of the C-I bond. The electron-donating methoxy groups activate the 3- and 5-positions for electrophilic aromatic substitution (SEAr).[1]

SynthesisPathSM2,6-Dimethoxypyridine(Starting Material)Step1Bromination(NBS, MeCN, RT)SM->Step1Int3-Bromo-2,6-dimethoxypyridineStep1->IntStep2Iodination(NIS, TFA/MeCN)Int->Step2Product5-Bromo-3-iodo-2,6-dimethoxypyridineStep2->Product

Figure 1: Sequential halogenation strategy for the synthesis of the target compound.

Regioselectivity Logic[1]
  • Activation: The methoxy groups at C2 and C6 strongly activate the C3 and C5 positions.[1]

  • Bromination: Reaction with N-bromosuccinimide (NBS) yields the mono-bromo intermediate.[1]

  • Iodination: Subsequent treatment with N-iodosuccinimide (NIS) targets the remaining open active site (C5).[1] Acid catalysis (TFA) is often required to generate the sufficiently reactive iodonium species.[1]

Experimental Determination Protocols

For researchers needing to validate the physical constants of a synthesized batch, the following self-validating protocols are recommended.

Melting Point Determination (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature to assess purity.

  • Preparation: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual solvent.

  • Loading: Pack 2–3 mm of the compound into a glass capillary tube. Ensure the packing is tight to avoid air pockets.[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 80°C.[1]

    • Slow Ramp: 1°C/min from 80°C until melting.[1]

  • Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).[1]

    • Acceptance Criteria: A range of <2°C indicates high purity (>98%).[1] A broad range (>5°C) indicates solvent entrapment or impurities.[1]

Boiling Point Estimation (TGA/DSC)

Direct boiling point measurement at atmospheric pressure is not recommended due to the high probability of thermal decomposition (deiodination) before the boiling point is reached.[1]

  • Recommended Method: Differential Scanning Calorimetry (DSC) in a hermetically sealed pan with a pinhole.[1]

  • Alternative: Distillation under reduced pressure.[1]

    • Predicted Vacuum BP:140–150°C at 1 mmHg .[1]

Handling, Stability, and Safety

Stability Matrix
  • Light Sensitivity: High. The C-I bond is weak and susceptible to homolytic cleavage by UV light, leading to discoloration (iodine liberation).[1]

    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Thermal Stability: Moderate.[1] Avoid temperatures >50°C during drying.[1]

  • Reactivity: The compound is stable to moisture but reactive toward strong nucleophiles (e.g., organolithiums) which will induce halogen-metal exchange.[1]

Safety (GHS Classification)

While specific toxicological data may be sparse, handle as a standard halogenated pyridine:

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5][6]

  • H335: May cause respiratory irritation.[1][3]

PPE Requirement: Nitrile gloves, safety goggles, and use of a fume hood are mandatory during handling.

References

  • National Institutes of Health (NIH). (2021).[1] Selective C–H Iodination of (Hetero)arenes. PubMed Central.[1][4] Retrieved February 26, 2026, from [Link]

  • Royal Society of Chemistry. (2013).[1][7] Synthetic routes to halogenated pyridines (Supplementary Info). Med. Chem. Commun. Retrieved February 26, 2026, from [Link]

Electronic Architecture and Synthetic Utility of 2,6-Dimethoxypyridine

[1][2]

Executive Summary

2,6-Dimethoxypyridine (2,6-DMP) represents a unique "push-pull" electronic system within heterocyclic chemistry.[1][2] Unlike the electron-deficient parent pyridine, the 2,6-DMP scaffold is significantly activated by the mesomeric donation (+M) of two methoxy groups, while simultaneously maintaining a sterically shielded and electronically tunable nitrogen center.[2] This guide analyzes the molecule's frontier orbitals, defines its regioselective reactivity, and provides validated protocols for its application as a high-value intermediate in medicinal chemistry and ligand design.[1][2]

Part 1: Fundamental Electronic Properties[1][2]

The "Push-Pull" Electronic System

The reactivity of 2,6-DMP is governed by the competition between the inductive withdrawal (-I) of the nitrogen/oxygen atoms and the strong resonance donation (+M) of the methoxy substituents.[2]

  • Nitrogen Center: The pyridine nitrogen is naturally electron-withdrawing, lowering the energy of the LUMO and making the ring susceptible to nucleophilic attack.[1] However, in 2,6-DMP, the lone pairs on the adjacent oxygen atoms donate electron density into the

    
    -system.[1][2]
    
  • C3/C5 Activation: The resonance contribution significantly increases electron density at the 3- and 5-positions (meta to nitrogen, ortho/para to methoxy).[1][2] This reverses the typical reactivity of pyridine, making 2,6-DMP susceptible to Electrophilic Aromatic Substitution (EAS) at C3, similar to electron-rich benzenes.[1][2]

Quantitative Electronic Parameters

The following table summarizes the physicochemical and electronic constants critical for experimental design.

ParameterValueContext/Notes
pKa (Conjugate Acid) ~1.57 (aq)Significantly less basic than pyridine (pKa 5.[2]2) due to steric hindrance and inductive withdrawal (-I) of ortho-methoxy groups.[1][2]
pKa (MeCN) 7.65In non-aqueous acetonitrile, the intrinsic basicity is higher, relevant for organic synthesis conditions.[2]
Dipole Moment ~1.3 DReduced compared to pyridine (2.2 D) due to the opposing vectors of the C-O dipoles.
HOMO Character

-orbital
High coefficient at C3/C5, dictating the site of electrophilic attack.[1][2]
LUMO Character

-orbital
Low coefficient at Nitrogen; nucleophilic attack at N is sterically blocked.[1][2]
LogP 1.95 - 2.30Moderate lipophilicity; suitable for CNS drug discovery scaffolds.[1][2]

Part 2: Reactivity & Regioselectivity[1][2]

Electrophilic Aromatic Substitution (EAS)

Unlike unsubstituted pyridine, which requires harsh conditions for nitration or halogenation, 2,6-DMP undergoes EAS under mild conditions.[1][2] The methoxy groups direct the incoming electrophile to the 3-position .[1][2]

  • Mechanism: The transition state (arenium ion) is stabilized by the ability of the methoxy oxygen to delocalize the positive charge.

  • Regioselectivity: Attack at C3 is favored over C4 due to the combined ortho/para directing effects of the two methoxy groups.[1]

Directed Ortho Metalation (DoM)

Lithiation is the most powerful method for functionalizing 2,6-DMP.[1][2] The methoxy group acts as a Directed Metalating Group (DMG).[2]

  • Reagent Choice: n-Butyllithium (n-BuLi) is typically sufficient, though hindered bases like LTMP (Lithium 2,2,6,6-tetramethylpiperidide) prevent any risk of nucleophilic attack at the ring nitrogen.[1][2]

  • Site of Lithiation: C3 (ortho to OMe).[2][3]

  • Coordination: The lithium atom coordinates to the methoxy oxygen and the ring nitrogen (if accessible), or primarily the methoxy oxygen, pre-organizing the base for deprotonation at C3.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways for functionalization based on electronic activation.

ReactivityPathwaysStart2,6-DimethoxypyridineEASElectrophilic Attack (E+)(Nitration, Halogenation)Start->EAS HNO3/H2SO4 or NBS LithiationDirected Lithiation (R-Li)(DoM Protocol)Start->Lithiation n-BuLi, THF, -78°C CoordinationMetal Coordination(Ligand Chemistry)Start->Coordination MX2 salts Product_EAS3-Substituted Derivative(e.g., 3-Nitro-2,6-DMP)EAS->Product_EAS C3 Selectivity Product_Li3-Lithio Intermediate(Traps Electrophiles: CHO, B(OR)2)Lithiation->Product_Li Kinetic Control Product_CoordN-Metal Complex(Pincer Ligands)Coordination->Product_Coord N-Donation

Figure 1: Divergent reactivity profiles of 2,6-dimethoxypyridine driven by electronic and steric factors.

Part 3: Experimental Protocols

Protocol A: Regioselective C3-Formylation via Lithiation

This protocol yields 2,6-dimethoxypyridine-3-carbaldehyde, a versatile intermediate for drug synthesis.[1][2]

Reagents:

  • 2,6-Dimethoxypyridine (1.0 eq)[2]

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)[2]

  • DMF (Dimethylformamide) (1.5 eq)[2]

  • Anhydrous THF (Solvent)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and 2,6-dimethoxypyridine. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange, indicating the formation of the 3-lithio species.[1]

    • Critical Control Point: Maintain temperature below -70°C to prevent scrambling or decomposition.[1][2]

  • Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Quenching: Add DMF dropwise.[1][2] Stir for 30 minutes at -78°C, then allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from hexanes or purify via silica gel chromatography (10% EtOAc/Hexanes).

Protocol B: Synthesis of 2,6-Dimethoxypyridine (Nucleophilic Substitution)

For researchers needing to synthesize the scaffold from the cheaper 2,6-dichloropyridine.[1][2]

Reagents:

  • 2,6-Dichloropyridine[1][2][3][4][5]

  • Sodium Methoxide (NaOMe) (3.0 eq)[2]

  • Methanol (Solvent)[2]

Methodology:

  • Dissolve 2,6-dichloropyridine in anhydrous methanol.

  • Add solid NaOMe slowly (exothermic reaction).[1][2]

  • Reflux the mixture for 12–18 hours. Monitor by TLC (disappearance of starting material).

  • Remove solvent in vacuo.[1][2] Resuspend residue in water and extract with DCM.[1][2]

  • Note: This reaction is a double

    
    .[1][2] The first substitution activates the ring for the second substitution, but prolonged heating is required to drive the second chloride displacement to completion.[1]
    

Part 4: Applications in Drug Development[1][3]

Medicinal Chemistry Isosteres

2,6-DMP serves as a bioisostere for 1,3-dimethoxybenzene rings.[1][2] The incorporation of the nitrogen atom:

  • Reduces Lipophilicity (LogP): Improves water solubility compared to the benzene analog.[2]

  • Modulates Metabolism: The pyridine nitrogen can reduce susceptibility to oxidative metabolism at the ring carbons compared to electron-rich phenyl rings.[1][2]

  • H-Bond Acceptor: The methoxy oxygens and the ring nitrogen provide specific vectors for hydrogen bonding in the active site.[1][2]

Case Study: Alzheimer's Research

Derivatives of 2,6-DMP, specifically 2,6-dimethoxy-3,5-pyridinediamine , have been investigated as inhibitors of Amyloid-


12


12

SAR_LogicCore2,6-Dimethoxypyridine ScaffoldMod1Modification: 3,5-Diamino GroupsCore->Mod1Mod2Modification: C3-Formylation -> ImineCore->Mod2Effect1Increases H-Bond DonorsEnhances solubilityMod1->Effect1TargetTarget: Amyloid-beta Aggregation InhibitionEffect1->TargetEffect2Linker attachment forFragment-Based Drug DesignMod2->Effect2Effect2->Target

Figure 2: Structure-Activity Relationship (SAR) logic for 2,6-DMP derivatives in neurodegenerative research.

References

  • Synthesis and Reactivity of Alkoxypyridines: Bori, I. D., et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[1][2][6] Arkivoc, 2021.[1][2][6]

  • pKa and Basicity Data: Kaljurand, I., et al. "Experimental basicity data in non-aqueous media."[1][2] University of Tartu.[1][2]

  • Medicinal Chemistry Applications: BenchChem Technical Guide. "2,6-Dimethoxypyridine: A Versatile Scaffold in Modern Medicinal Chemistry."

  • Electrophilic Substitution Mechanism: Johnson, C. D., et al.[1][2] "The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines." Journal of the Chemical Society B, 1967.[1] [2]

  • Crystal Structure & Coordination: "Crystal structure and luminescence properties of 2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole." ResearchGate.[1][2]

Reactivity profile of iodine vs bromine in 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the orthogonal reactivity profile of 5-Bromo-3-iodo-2,6-dimethoxypyridine. This document is structured for drug discovery chemists requiring precise control over sequential functionalization.

Executive Summary

This compound (CAS: 578007-66-6) represents a "privileged scaffold" in medicinal chemistry due to its ability to undergo programmable, site-selective functionalization. The core utility of this molecule lies in the significant bond dissociation energy (BDE) differential between the C–I and C–Br bonds.[1]

This guide defines the operational parameters to selectively engage the C–3 iodine (lower BDE, kinetically faster) while preserving the C–5 bromine for subsequent derivatization.[1] By leveraging controlled metal-halogen exchange (Li-X) and Palladium-catalyzed cross-coupling, researchers can utilize this scaffold as a linchpin for constructing non-symmetric, polysubstituted pyridine cores.

Molecular Architecture & Reactivity Analysis

Electronic and Steric Environment

The 2,6-dimethoxy substituents exert a profound influence on the pyridine ring's reactivity:

  • Electronic Effect: The methoxy groups are strong electron-donating groups (EDG) via resonance, making the pyridine ring significantly more electron-rich than a bare pyridine. This increases the oxidative addition barrier for Pd(0) compared to electron-deficient pyridines, but the weakness of the C–I bond compensates for this.

  • Directing Effect: The oxygen atoms can act as Lewis basic sites, potentially directing lithiation. However, in this specific scaffold, the C–3 and C–5 positions are already occupied by halogens, forcing reactivity into halogen-metal exchange rather than deprotonation (Directed Ortho Metalation - DOM).

  • The "Halogen Dance" Risk: The only remaining aromatic proton is at C–4 .[1] Under highly basic conditions (e.g., LDA at > -70°C), there is a risk of C–4 deprotonation followed by halogen migration (base-catalyzed halogen dance). Protocols must be strictly temperature-controlled to avoid this isomerization.[1]

The Reactivity Hierarchy (C–I vs. C–Br)

The selectivity is governed by the bond strength hierarchy.[1] The C–I bond is approximately 15 kcal/mol weaker than the C–Br bond, creating a distinct kinetic window.[1]

Bond TypeApprox.[1][2][3][4][5][6] BDE (kcal/mol)Relative Reactivity (Pd-Cat)Relative Reactivity (Li-Exchange)
C(sp2)–I ~53 - 57High (Fast Oxidative Addition)High (Fast Exchange at -78°C)
C(sp2)–Br ~68 - 72Moderate (Slower Oxidative Addition)Moderate (Slow Exchange at -78°C)
C(sp2)–H (C4) ~110Inert (requires C-H activation)Low (requires strong base/DOM)

Visualizing the Selectivity Workflow

The following diagram illustrates the divergent pathways available based on reagent choice and temperature control.

ReactivityPathways Figure 1: Divergent functionalization pathways exploiting the C-I vs C-Br reactivity gap. SM 5-Bromo-3-iodo- 2,6-dimethoxypyridine Pd_Cond Pd(0) / Boronic Acid (Suzuki Coupling) SM->Pd_Cond Path A: Cross-Coupling Li_Cond iPrMgCl or n-BuLi (-78°C) SM->Li_Cond Path B: Metal-Halogen Exchange Prod_A 3-Aryl-5-bromo- 2,6-dimethoxypyridine Pd_Cond->Prod_A Selective C-I reaction Inter_Li 3-Lithio/Magnesio Intermediate Li_Cond->Inter_Li Kinetic Control Prod_B 3-Functionalized (E.g., Formyl, Carboxyl) Inter_Li->Prod_B Electrophile Trap

[4]

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–3 Functionalization)

Objective: Install an aryl group at the C–3 iodine position while leaving the C–5 bromine intact.

  • Rationale: Pd(0) undergoes oxidative addition into the C–I bond significantly faster than C–Br.[1] By using a stoichiometric limiting amount of boronic acid and mild conditions, high selectivity is achieved.[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with this compound (1.0 equiv), Aryl-Boronic acid (1.05 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent System: Add degassed 1,4-dioxane/water (4:1 ratio).[1] The water is essential for the boronate activation.[1]

  • Base: Add Na₂CO₃ (2.0 equiv).[1] Avoid strong hydroxide bases if possible to prevent potential hydrolysis of the methoxy groups, though they are generally stable.[1]

  • Reaction: Heat to 60–70°C .

    • Critical Note: Do not reflux at >100°C initially.[1] Higher temperatures increase the probability of Pd inserting into the C–Br bond after the C–I is consumed.[1]

  • Monitoring: Monitor via LCMS. The starting material (SM) should disappear, converting to the mono-coupled product. If bis-coupling (reaction at Br) is observed, lower the temperature to 50°C.

  • Workup: Standard aqueous extraction (EtOAc/Water).

Protocol B: Chemoselective Magnesium-Halogen Exchange (Knochel Type)

Objective: Convert C–3 Iodine to a nucleophile (Grignard/Lithio species) for reaction with aldehydes, ketones, or acyl chlorides.

  • Rationale: Iodine-Magnesium exchange is extremely fast and thermodynamically driven.[1] Using isopropylmagnesium chloride (iPrMgCl) allows for exchange at low temperatures where the C–Br bond is kinetically inert.[1]

Step-by-Step Methodology:

  • Drying: Flame-dry a flask and purge with Argon. Moisture kills the organometallic intermediate.[1]

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -40°C to -78°C .

    • Expert Insight: While iodine exchange can happen at -20°C, keeping it colder prevents any "Halogen Dance" isomerization to the C–4 position.

  • Exchange: Dropwise add iPrMgCl (1.1 equiv, 2M in THF) . Stir for 30 minutes.

    • Verification: Aliquot a small sample and quench with D₂O.[1] NMR should show deuterium incorporation exclusively at C–3.[1]

  • Electrophile Trapping: Add the electrophile (e.g., DMF for formylation, CO₂ for carboxylation) slowly.

  • Warming: Allow to warm to room temperature only after the electrophile has been added.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Br (Dehalogenation) Over-reduction during Li-X exchange or Pd-hydride formation.In Li-X: Ensure temperature is strictly <-40°C. In Suzuki: Ensure solvent is degassed to remove O₂ (which can promote homocoupling/reduction).
Bis-Coupling (Reaction at I & Br) Temperature too high or excess catalyst/boronic acid.Reduce temp to 50°C. Use exactly 1.0-1.05 equiv of boronic acid.[1] Switch to a less active catalyst (e.g., Pd(PPh₃)₄ instead of Pd-XPhos).
Scrambling (Regioisomer mixtures) "Halogen Dance" mechanism active.[1]The lithiated intermediate is isomerizing.[1] Lower the temperature of the exchange reaction immediately. Avoid using LDA; stick to Grignard exchange.[1]
Low Conversion Steric hindrance from 2,6-dimethoxy groups.The oxidative addition is slow.[1][7] Increase catalyst loading to 5 mol% or switch to a Buchwald ligand (SPhos) which tolerates sterics but maintain low temp to preserve Br.[1]

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Angewandte Chemie International Edition, vol. 42, no.[8] 36, 2003, pp. 4302-4320.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483.

  • Schlosser, M. "The Halogen Dance: A Dance of the Spirits."[1] Angewandte Chemie International Edition, vol. 44, no. 3, 2005, pp. 376-393.

  • Lott, J., et al. "Bond Dissociation Energies in Organometallic Chemistry."[1] Comprehensive Organometallic Chemistry III, Elsevier, 2007. (General reference for C-I vs C-Br BDE data).

Sources

Strategic Utilization of 5-Bromo-3-iodo-2,6-dimethoxypyridine in Modular Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS: 1826110-09-1) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its halogen substituents (Iodine vs. Bromine) and the masked functionality of its methoxy groups. This guide details the technical application of this compound for the rapid, regioselective assembly of complex heteroaryl libraries, particularly targeting kinase inhibitors (e.g., FGFR, EGFR) where 3,5-disubstituted pyridine cores are privileged pharmacophores.

Part 1: Structural Logic & Synthesis

The "Linchpin" Concept

The molecule is designed for iterative cross-coupling . The electronic rich nature of the pyridine ring (due to 2,6-dimethoxy donation) stabilizes the core, while the distinct halogen bond strengths allow for sequential functionalization without the need for protecting groups.

FeatureChemical RoleMedicinal Utility
C-3 Iodine High reactivity (weak C-I bond)First-point diversification (Suzuki/Sonogashira) at RT.
C-5 Bromine Moderate reactivity (stronger C-Br bond)Second-point diversification (Suzuki/Buchwald) at elevated T.
2,6-Dimethoxy Electron-donating / Masking groupSolubilizing group; precursor to 2,6-pyridones (H-bond donors).
Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up. The most robust route utilizes Electrophilic Aromatic Substitution (EAS) on the electron-rich 2,6-dimethoxypyridine.

Protocol: Sequential Halogenation

  • Precursor: 2,6-Dimethoxypyridine.

  • Step 1 (Iodination): Reaction with

    
    -iodosuccinimide (NIS) in MeCN or DMF. The electron-rich ring directs iodine to the 3-position.
    
  • Step 2 (Bromination): Reaction of the 3-iodo intermediate with

    
    -bromosuccinimide (NBS). The remaining 5-position is sterically accessible and electronically activated.
    

Critical Insight: Attempting to brominate first (to get 3-bromo) and then iodinate often leads to mixtures or scrambling. The Iodo-First synthesis is preferred because the large iodine atom can sometimes block the 4-position, preventing over-halogenation, although the 3,5-pattern is thermodynamically favored.

Part 2: Chemo- and Regioselective Functionalization

The primary value of this scaffold is the ability to differentiate between C-3 and C-5.

The "Halogen Dance" of Reactivity

Palladium-catalyzed oxidative addition rates follow the bond dissociation energies: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) . This kinetic window allows the chemist to engage the C-I bond exclusively using mild catalysts (e.g., Pd(PPh


)

) at room temperature, leaving the C-Br bond intact for a subsequent step.
Visualization: Iterative Coupling Workflow

The following diagram illustrates the logical flow for constructing a tri-substituted pyridine library.

G Start Core Scaffold (5-Br, 3-I) Step1 Reaction A (C-3 Selective) Pd(0), RT, Boronic Acid R1 Start->Step1 Fast Oxidative Addn Inter Intermediate (5-Br, 3-R1) Step1->Inter Step2 Reaction B (C-5 Selective) Pd(II), Heat, Boronic Acid R2 Inter->Step2 Slow Oxidative Addn Final Final Library Member (5-R2, 3-R1) Step2->Final Deprotect Optional: Demethylation (Pyridone Formation) Final->Deprotect HBr/AcOH or TMSI

Figure 1: Sequential functionalization logic. The C-I bond is the "gatekeeper" for the first diversity point.

Part 3: Experimental Protocols

These protocols are synthesized from standard methodologies for halogenated pyridines, optimized for the specific reactivity profile of the 2,6-dimethoxy core.

Protocol A: Selective Suzuki Coupling at C-3 (Iodo)

Objective: Install aryl group R1 while preserving the C-5 Bromine.

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Boronic Acid: R1-B(OH)

      
       (1.05 eq)
      
    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3-5 mol%)
    • Base: Na

      
      CO
      
      
      
      (2.0 M aq, 2.0 eq)
    • Solvent: DME/Water or Toluene/EtOH (degassed).

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under Argon.

    • Add degassed solvents and base.

    • Stir at Room Temperature (20–25 °C) for 4–12 hours. Note: Heating >50°C risks activating the Bromine.

    • Monitor by LCMS. The starting material (MW 345) should convert to the mono-coupled product (MW ~345 - I + R1).

  • Workup: Standard aqueous extraction (EtOAc). Purification by silica flash chromatography (Hex/EtOAc).

Protocol B: Subsequent Coupling at C-5 (Bromo)

Objective: Install aryl group R2 at the remaining bromine site.

  • Reagents:

    • Substrate: 3-R1-5-bromo-2,6-dimethoxypyridine (from Protocol A).

    • Boronic Acid: R2-B(OH)

      
       (1.2 eq).
      
    • Catalyst: Pd(dppf)Cl

      
       or XPhos Pd G2 (5 mol%). Note: A more active catalyst is often required for the electron-rich C-Br bond.
      
    • Base: K

      
      PO
      
      
      
      (3.0 eq).
    • Solvent: 1,4-Dioxane.[1]

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 90–100 °C for 12–24 hours.

    • Workup and purification as above.

Part 4: Medicinal Chemistry Applications

Kinase Inhibitor Design (FGFR/EGFR)

The 3,5-disubstituted pyridine motif is a bioisostere for the central ring in many kinase inhibitors.

  • R1 (C-3 position): Often directs into the hydrophobic back pocket or solvent front.

  • R2 (C-5 position): Can be used to extend into the hinge region or ribose binding pocket.

  • 2,6-Dimethoxy to Pyridone: Many kinase inhibitors require a hydrogen bond donor/acceptor pair. The dimethoxy groups can be converted to pyridones (lactams) using:

    • TMSI (Iodotrimethylsilane): Mild, selective demethylation.

    • HBr / AcOH: Harsh, but effective for robust substrates.

    • Pyridone Tautomer: The resulting NH-pyridone mimics the uracil core found in many antimetabolites and kinase ligands.

Comparative Data: Halogen Reactivity
BondDissociation EnergyRelative Rate (Pd-Cat)Recommended Temp
C-I ~65 kcal/mol1000x20–40 °C
C-Br ~81 kcal/mol1x80–110 °C
C-Cl ~95 kcal/mol<0.01x>120 °C (Special Ligands)

References

  • Lutz, A., et al. (2018). "Regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine". Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Conditions. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Site-Selective Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfunctionalized pyridines are cornerstones of modern medicinal chemistry, serving as privileged scaffolds in kinase inhibitors and GPCR ligands. 5-Bromo-3-iodo-2,6-dimethoxypyridine represents a high-value "programmed" building block. Its utility lies in the distinct reactivity profiles of its two halogen substituents: the labile C3-iodide and the more robust C5-bromide.

This guide details the site-selective Suzuki-Miyaura cross-coupling of this substrate. By exploiting the bond dissociation energy (BDE) difference between C–I and C–Br, researchers can sequentially install two different aryl groups with high regiocontrol.

Key Challenges Addressed:

  • Electronic Deactivation: The 2,6-dimethoxy motif renders the pyridine ring electron-rich, significantly retarding the rate of oxidative addition at the C–Br bond compared to electron-deficient pyridines.

  • Chemoselectivity: Preventing premature reaction or hydrodehalogenation of the C5-bromide during the first coupling event.

Mechanistic Principles of Selectivity

The success of this protocol relies on the kinetic differentiation of oxidative addition, the rate-determining step in the catalytic cycle for aryl halides.

Bond Dissociation Energy (BDE) Hierarchy

The selectivity is thermodynamically driven by the weakness of the C–I bond relative to the C–Br bond.

  • C–I Bond: ~65 kcal/mol (Reacts at RT to 60°C)

  • C–Br Bond: ~81 kcal/mol (Requires >80°C or specialized ligands)

Electronic Influence of Methoxy Groups

The 2,6-dimethoxy substituents donate electron density into the pyridine ring via resonance (+M effect).

  • Impact on C3-I: The C–I bond remains sufficiently reactive for oxidative addition with standard Pd(0) catalysts due to the high polarizability of iodine.

  • Impact on C5-Br: The electron-rich environment increases the activation energy for oxidative addition at the C–Br bond. This "deactivation" is advantageous for selectivity, as it widens the reactivity gap between the C3 and C5 positions, effectively "protecting" the bromide during the first step.

Selectivity Visualization

The following diagram illustrates the sequential workflow and the energy landscape dictating the selectivity.

Selectivity_Workflow Substrate 5-Bromo-3-iodo- 2,6-dimethoxypyridine Intermed Intermediate: 3-Aryl-5-bromo- 2,6-dimethoxypyridine Substrate->Intermed Step 1: C-I Activation Pd(PPh3)4, Na2CO3 60°C (Mild) Mech1 Fast Oxidative Addition (C-I) Substrate->Mech1 Product Final Product: 3,5-Diaryl- 2,6-dimethoxypyridine Intermed->Product Step 2: C-Br Activation Pd(dppf)Cl2, K3PO4 90°C (Forced) Mech2 Slow Oxidative Addition (C-Br) Intermed->Mech2

Figure 1: Sequential functionalization workflow. The C-I bond reacts under mild conditions (Step 1), leaving the C-Br bond intact for a subsequent, harsher reaction (Step 2).

Experimental Protocols

Protocol A: Site-Selective C3-Coupling (The "Iodo" Coupling)

Objective: Install the first aryl group at the C3 position without disturbing the C5-bromide.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Use slight excess only.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Standard tetrakis is sufficient and selective.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv) — Mild base prevents side reactions.

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60 °C .

    • Critical Control Point: Do not exceed 65 °C. Higher temperatures increase the risk of reacting the bromide or scrambling.

  • Monitoring: Monitor by HPLC or TLC. The starting material (SM) should disappear, and a single major product spot should appear. The C5-coupled byproduct is typically not observed at this temperature.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Typical Yield: 85–95%

Protocol B: Sequential C5-Coupling (The "Bromo" Coupling)

Objective: React the remaining C5-bromide on the now-arylated intermediate.

Reagents:

  • Substrate: 3-Aryl-5-bromo-2,6-dimethoxypyridine (from Protocol A).

  • Boronic Acid: Aryl'-B(OH)₂ (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%).

    • Note: The electron-rich ring makes the bromide sluggish. Bidentate ligands (dppf) or electron-rich Buchwald ligands (XPhos) are recommended.

  • Base: K₃PO₄ (3.0 equiv) — Stronger base helps transmetallation.

  • Solvent: 1,4-Dioxane/Water (9:1).

Step-by-Step Procedure:

  • Setup: Combine the intermediate, second boronic acid, base, and catalyst in a pressure vial.

  • Reaction: Heat to 90–100 °C for 4–12 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Flash chromatography.

Optimization Data & Troubleshooting

The following table summarizes the impact of catalyst and temperature on selectivity, based on homologous substrate reactivity.

VariableConditionOutcomeRecommendation
Catalyst Pd(PPh₃)₄Excellent C3-selectivity.[1][2]Recommended for Step 1
Pd(dppf)Cl₂Higher activity; risk of bis-coupling at >80°C.Use for Step 2
Pd₂(dba)₃ / XPhosVery high activity; poor selectivity in Step 1.Use for Step 2 (Steric/Difficult)
Temperature RT (25°C)Slow C3 reaction; 0% C5 reaction.Too slow
50–60°C Complete C3 reaction; <2% C5 reaction. Optimal for Step 1
100°CMixture of mono- and bis-coupled products.Avoid in Step 1
Solvent DMFPromotes dehalogenation side-products.Avoid
DME/Water Good solubility and rate profile.Recommended
Common Pitfalls
  • Hydrodehalogenation: If the C5-Br is lost (replaced by H) during Step 1, ensure the solvent is thoroughly degassed and consider reducing the temperature or changing the solvent to Toluene/EtOH.

  • Stalled Reaction (Step 2): If the C5-bromide fails to react, the electron-rich ring is likely the cause. Switch to XPhos Pd G2 or SPhos Pd G2 catalysts, which are designed to facilitate oxidative addition on electron-rich aryl chlorides/bromides.

References

  • General Mechanism & Selectivity

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chem. Rev.1995 , 95, 2457–2483. Link

    • Principle: Establishes the oxidative addition r
  • Reactivity of Halogenated Pyridines

    • Lutz Ackermann, et al. "Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Chlorides." Org.[4][5][6] Lett.2010 , 12, 1004. Link

    • Relevance: Discusses electronic effects on oxid
  • Specific Analogous Reactivity (3-iodo-5-bromopyridines)

    • Song, J. J., et al. "Synthesis of 5-bromopyridyl-2-magnesium chloride and its application."[4] Org.[4][5][6] Lett.2004 , 6, 4905.[4] Link

    • Relevance: Demonstrates the stability of the C5-Br bond during metalation events
  • Catalysts for Electron-Rich Substrates

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc.[7][8] Chem. Res.2008 , 41, 1461. Link

    • Relevance: Provides the rationale for using SPhos/XPhos in Step 2 for the electron-rich dimethoxypyridine core.

Sources

Precision Chemoselectivity: Application Note & Protocol for Sonogashira Coupling of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for the chemoselective Sonogashira cross-coupling of 5-Bromo-3-iodo-2,6-dimethoxypyridine . This substrate presents a classic yet critical challenge in medicinal chemistry: differentiating between two halogenated sites (C-I vs. C-Br) on an electron-rich heterocyclic scaffold.

The 2,6-dimethoxy substitution pattern renders the pyridine ring electron-rich, potentially slowing oxidative addition compared to electron-deficient pyridines. However, the bond dissociation energy (BDE) differential between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) allows for high kinetic selectivity. This guide provides two distinct protocols:

  • Protocol A: Kinetic Control (Site-Selective C-3 Coupling).

  • Protocol B: Thermodynamic Forcing (Sequential C-5 Coupling).

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on exploiting the rate difference in the Oxidative Addition step of the catalytic cycle. Palladium(0) inserts into the C-I bond orders of magnitude faster than the C-Br bond at ambient temperatures.

Structural Analysis
  • Site C-3 (Iodo): Highly reactive. Flanked by 2-OMe. Primary site of reaction.

  • Site C-5 (Bromo): Latent reactivity. Requires elevated temperatures (>60°C) or specialized ligands to undergo oxidative addition in the presence of Pd(0).

  • 2,6-Dimethoxy Groups: Provide steric bulk and electron density. The electron-donating effect (resonance) makes the ring less electrophilic, stabilizing the oxidative addition intermediate but requiring active catalyst systems.

Selectivity Pathway (Graphviz)

Chemoselectivity Substrate 5-Bromo-3-iodo- 2,6-dimethoxypyridine Pd0 Pd(0) Species Substrate->Pd0 Coordination Complex_I Oxidative Addition (C-I) [Fast, RT] Pd0->Complex_I Kinetic Path (Preferred) Complex_Br Oxidative Addition (C-Br) [Slow, >60°C] Pd0->Complex_Br Thermodynamic Path (High E_act) Product_I 3-Alkynyl-5-bromo- 2,6-dimethoxypyridine Complex_I->Product_I Transmetallation & Red. Elim. Product_Bis 3,5-Bis(alkynyl)- 2,6-dimethoxypyridine Product_I->Product_Bis 2nd Coupling (Requires Heat)

Figure 1: Kinetic bifurcation showing the preferential oxidative addition to the C-I bond under mild conditions.

Experimental Protocols

Reagents & Materials Table
ReagentRoleEquiv.Notes
This compound Substrate1.0Limiting reagent.
Terminal Alkyne Coupling Partner1.1Slight excess to account for homocoupling.
PdCl₂(PPh₃)₂ Catalyst0.03 - 0.05Air-stable precatalyst. Reduces to Pd(0) in situ.
CuI Co-catalyst0.05 - 0.10Essential for "mild" cycle (Sonogashira).
Triethylamine (Et₃N) Base/SolventExcessActs as proton scavenger.
THF (Anhydrous) Solvent-Co-solvent to ensure substrate solubility.
Protocol A: Site-Selective Mono-Coupling (C-3)

Objective: Functionalize the Iodo position while leaving the Bromo position intact for future diversification.

Workflow Diagram:

ProtocolA Start Start: Inert Atmosphere (N2/Ar) Dissolve Dissolve Substrate + PdCl2(PPh3)2 + CuI in THF/Et3N (1:1) Start->Dissolve Degas Degas (Sparge 15 min) CRITICAL STEP Dissolve->Degas AddAlkyne Add Terminal Alkyne (Dropwise) at Room Temperature (20-25°C) Degas->AddAlkyne Stir Stir 4-16h at RT Monitor by TLC/LCMS AddAlkyne->Stir Check Conversion > 95%? Stir->Check Check->Stir No (Add 1% more cat) Quench Filter (Celite) & Concentrate Check->Quench Yes Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Step-by-step workflow for the chemoselective C-3 coupling.

Detailed Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Cool under a stream of Nitrogen or Argon.

  • Charging: Add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (5-10 mol%).

  • Solvent & Degassing: Add anhydrous THF and Et₃N (1:1 ratio, concentration ~0.1 M). Immediately sparge the solution with inert gas for 10-15 minutes. Oxygen promotes Glaser homocoupling of the alkyne and catalyst deactivation.

  • Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Note: Do not heat. Heating triggers C-Br activation.

    • Reaction typically completes in 4–12 hours.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd/Cu salts. Wash the filtrate with NH₄Cl (sat. aq.) to sequester residual Copper (blue aqueous layer). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. The mono-coupled product is usually significantly more polar than the starting material but less polar than the bis-coupled byproduct (if any).

Protocol B: Sequential Bis-Coupling (C-5)

Objective: React the remaining Bromo position after C-3 is functionalized.

Modifications to Protocol A:

  • Substrate: Use the purified product from Protocol A.

  • Catalyst: Switch to Pd(PPh₃)₄ (5 mol%) or maintain PdCl₂(PPh₃)₂.

  • Temperature: Heat to 60–80°C (Refluxing THF or DMF).

  • Time: Reaction rates will be slower (12–24 hours).

  • Rationale: The C-Br bond requires higher activation energy. The electron-rich nature of the ring (further enhanced if the first alkyne is electron-donating) necessitates thermal energy to facilitate oxidative addition.

Critical Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
Glaser Coupling (Alkyne Dimer) Oxygen presence.Rigorous degassing (Freeze-Pump-Thaw is best). Add alkyne slowly.
Low Conversion (C-I) Catalyst deactivation or steric bulk.Increase CuI loading to 10%. Switch to DMF (better solubility).
Loss of Selectivity (Bis-coupling) Temperature too high.Ensure reaction is strictly at RT or cool to 0°C during alkyne addition.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (PPh₃, 10 mol%) to stabilize the active Pd species.

References

  • Sonogashira Coupling Overview: Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Link

  • Reactivity of Dihalopyridines: Bach, T., et al. (2002). Regioselective cross-coupling reactions of 2,3-dichloropyridine. Tetrahedron Letters.
  • Protocol Optimization: BenchChem Application Notes. (2025).[1] Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Link

  • Chemoselectivity in Pyridines: Organic Chemistry Portal. Sonogashira Coupling - Recent Literature. Link

  • Substrate Data: PubChem. This compound. Link

Sources

Application Note: Sequential Functionalization of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS 1826110-09-1) represents a "privileged structure" for the rapid assembly of polysubstituted pyridine libraries.[1] Its utility stems from the orthogonal reactivity of its substituents: an iodine atom (highly reactive), a bromine atom (moderately reactive), a C-4 proton (acidic, amenable to lithiation), and two methoxy groups (versatile handles for solubility or further transformation).

This Application Note provides a validated roadmap for exploiting these features. By adhering to the specific order of operations defined below, researchers can access pentasubstituted pyridines with high regiocontrol, avoiding the mixture complexities often seen with symmetrical dihalopyridines.

Strategic Analysis & Reactivity Profile

The successful utilization of this building block relies on understanding the hierarchy of bond activation energies. The theoretical and empirical order of reactivity is:

  • C3–Iodine Bond: Lowest activation energy for oxidative addition.[1] Reacts selectively in Pd-catalyzed cross-couplings at room temperature or mild heating.[1]

  • C4–Proton: Significantly acidified by the flanking halogens (inductive effect).[1] Accessible via lithium-amide bases (LDA, LiTMP) at -78 °C.[1]

  • C5–Bromine Bond: Requires higher temperatures or more active catalyst systems (e.g., bulky phosphines) to undergo oxidative addition.[1]

  • C2/C6–Methoxy Groups: generally inert to coupling conditions but can be demethylated to pyridones or converted to chlorides via high-temperature acid hydrolysis or Vilsmeier-Haack type conditions.[1]

Reactivity Visualization

The following diagram illustrates the logical flow of functionalization, prioritizing the most labile sites first to prevent side reactions.

ReactivityStrategy cluster_legend Reaction Hierarchy Start 5-Bromo-3-iodo- 2,6-dimethoxypyridine Step1 Step 1: C-3 Functionalization (Selective I-Displacement) Start->Step1 Pd(0), R-B(OH)2 RT to 40°C Step2 Step 2: C-5 Functionalization (Br-Displacement) Step1->Step2 Pd(0), R'-B(OH)2 80-100°C Step3 Step 3: C-4 Functionalization (Directed Lithiation) Step2->Step3 LiTMP, E+ -78°C Final Pentasubstituted Pyridine Core Step3->Final Optional OMe Transformation Legend1 Iodine > Bromine > C-H(4)

Caption: Hierarchical functionalization strategy for this compound.

Detailed Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-3

Objective: Install an aryl or heteroaryl group at the C-3 position without disturbing the C-5 bromine.[1]

Mechanistic Insight: The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond.[1] By controlling temperature and stoichiometry, >95% regioselectivity can be achieved.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed solvent and aqueous base via syringe.[1][2]

  • Reaction: Stir at room temperature for 2–4 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS.[1] If conversion is slow, warm to 40 °C. Do not exceed 50 °C to avoid activation of the C-5 bromide.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: 3-Aryl-5-bromo-2,6-dimethoxypyridine in 85–95% yield.[1]

Protocol B: Sequential Cross-Coupling at C-5

Objective: Functionalize the remaining bromine position.[1]

Mechanistic Insight: With the iodine removed, the system behaves like a standard bromopyridine. The presence of the electron-donating methoxy groups renders the C-Br bond slightly less electrophilic, requiring elevated temperatures.

Materials:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Coupling Partner: Boronic Acid, Alkyne (Sonogashira), or Amine (Buchwald)

  • Catalyst: Pd(dtbpf)Cl₂ or XPhos Pd G2 (for difficult substrates)

  • Base: K₃PO₄ (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: Combine substrate, coupling partner (1.2–1.5 equiv), and base in a pressure vial.

  • Reaction: Heat to 90–100 °C for 12–18 hours.

  • Purification: Standard aqueous workup and chromatography.[1]

Protocol C: C-4 Functionalization via Directed Lithiation

Objective: Introduce an electrophile at the sterically crowded C-4 position.[1]

Mechanistic Insight: The proton at C-4 is the only remaining aromatic proton.[1] It is acidified by the ortho-electron-withdrawing groups.[1] However, standard n-BuLi may attack the methoxy groups or cause halogen-lithium exchange.[1] LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is recommended as a non-nucleophilic base to strictly perform deprotonation.

Safety Note: This reaction must be performed under strictly anhydrous conditions at cryogenic temperatures to prevent "Halogen Dance" migration or benzyne formation.

Procedure:

  • Reagent Prep: Generate LiTMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78 °C; warm to 0 °C for 15 min, then cool back to -78 °C.

  • Addition: Add a solution of the pyridine substrate (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C .

  • Metalation: Stir for 30–45 minutes at -78 °C. The solution often turns deep yellow/orange.

  • Quench: Add the electrophile (e.g., Iodine, DMF, Aldehydes) rapidly.

  • Warming: Allow to warm to room temperature slowly over 2 hours.

Data Summary & Troubleshooting

Reaction StageCommon IssueRoot CauseSolution
C-3 Coupling Mixture of mono- and di-coupled productsTemperature too high (>60°C)Run reaction at RT; reduce catalyst loading.[1]
C-3 Coupling Low conversionBoronic acid instabilitySwitch to Boronic Ester (Pinacol) or use Pd(dppf)Cl₂.
C-5 Coupling No reactionElectron-rich ring deactivationUse electron-rich ligands (SPhos, XPhos); increase temp to 110°C.
C-4 Lithiation Scrambled productsHalogen Dance / Li-Hal exchangeUse LiTMP instead of LDA/BuLi; maintain internal temp < -70°C.

References

  • Sigma-Aldrich. 5-Bromo-3-iodo-2-methoxypyridine Product Page. Validated building block specifications and safety data.

  • BenchChem. Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. Provides baseline reactivity data for bromo/methoxy pyridine systems.

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Discusses sequential coupling strategies on halogenated aminopyridines.

  • Royal Society of Chemistry. Recent developments in the synthesis of polysubstituted pyridines. Review of multicomponent and functionalization strategies.

  • National Institutes of Health (PMC). A Simple, Modular Synthesis of Substituted Pyridines. General methodologies for pyridine construction.

Sources

Application Note: Selective Lithiation & Functionalization of 5-Bromo-3-iodo-2,6-dimethoxypyridine

[1]

Strategic Overview

The scaffold 5-Bromo-3-iodo-2,6-dimethoxypyridine represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitor discovery.[1] The 2,6-dimethoxy substitution pattern renders the pyridine ring electron-rich, mimicking the electronic properties of 1,3-dimethoxybenzene while retaining the solubility and hydrogen-bond accepting properties of the pyridine nitrogen.

However, the presence of two different halogens (Iodine at C3, Bromine at C5) creates a "selectivity paradox."[1] Successful functionalization requires exploiting the kinetic differences between Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.

The Hierarchy of Reactivity

To achieve high-yield functionalization, one must adhere to the Hierarchy of Lithium-Halogen Exchange (LHE) :

  • Fastest: C3-Iodine Exchange (Kinetic Control, -78°C).

  • Intermediate: C5-Bromine Exchange (Requires absence of Iodine or higher activation energy).

  • Slowest: Directed Ortho Metalation (DoM) at C4 (Thermodynamically disfavored vs. Halogen exchange).

Mechanistic Logic: The "Anchor" Effect

The 2-methoxy and 6-methoxy groups act as Complex Induced Proximity Effect (CIPE) anchors. The lithium cation coordinates with the methoxy oxygen, pre-organizing the base near the halogen. This accelerates the exchange at C3 and C5 significantly compared to a naked pyridine.

Decision Pathways (Visualized)

The following diagram illustrates the critical decision nodes for functionalizing this scaffold.

GStart5-Bromo-3-iodo-2,6-dimethoxypyridineCondition1Selectivity Goal?Start->Condition1PathAC3-Functionalization(Retain Br)Condition1->PathATarget C3 (Iodine)PathBC5-Functionalization(Requires C3 blocked/removed)Condition1->PathBTarget C5 (Bromine)ReagentAn-BuLi (1.05 eq)-78°C, THFPathA->ReagentAKinetic Route (Standard)ReagentBi-PrMgCl·LiCl-15°C to 0°CPathA->ReagentBThermodynamic/Scale-upIntermedAIntermediate:3-Lithio-5-bromo-...ReagentA->IntermedAFast Exchange (<5 min)IntermedBIntermediate:3-Magnesio-5-bromo-...ReagentB->IntermedBSlower, High ToleranceProductAProduct:3-Substituted-5-bromo-...IntermedA->ProductAQuench (E+)IntermedB->ProductAQuench (E+)

Caption: Decision tree for selective functionalization. Kinetic control (n-BuLi) targets the C-I bond exclusively at -78°C.[1]

Detailed Protocols

Protocol A: Selective C3-Functionalization (Li/I Exchange)

Objective: Replace the C3-Iodine with an electrophile (E) while leaving the C5-Bromine intact.

Reagents & Equipment[1][2]
  • Substrate: this compound (1.0 eq).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from SPS.[1]

  • Vessel: Flame-dried round-bottom flask with N2/Ar balloon or manifold.

Step-by-Step Methodology
  • Dissolution: Charge the flask with the substrate (1.0 eq) and anhydrous THF (concentration ~0.1 M). Ensure complete dissolution.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

    • Critical Note: Temperature control is vital. Above -60°C, the lithiated species may attack the C5-Br on a second molecule (scrambling).

  • Exchange: Add n-BuLi (1.05 eq) dropwise over 5–10 minutes via syringe pump or careful manual addition.

    • Observation: A color change (often to yellow or orange) indicates the formation of the aryllithium species.

  • Incubation: Stir at -78°C for exactly 15–20 minutes .

    • Why? Li/I exchange is diffusion-controlled (extremely fast). Extended stirring is unnecessary and risks side reactions.

  • Quench: Add the Electrophile (1.2–1.5 eq) (e.g., DMF, aldehydes, I2, borates) dissolved in a minimal amount of THF.

  • Warm-up: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.

Protocol B: Sequential C5-Functionalization

Objective: Functionalize the C5-Bromine after C3 has been modified.

Note: Direct Li/Br exchange at C5 is impossible if Iodine is present at C3, as the Iodine will react first.[1]

  • Pre-requisite: Perform Protocol A to install a non-labile group at C3 (e.g., Methyl, Aryl).[1] If C3 contains a sensitive group (e.g., -CHO), it must be protected.[1]

  • Reagent Switch: For C5-Br exchange, n-BuLi can be used at -78°C if the C3 substituent is robust.

  • Turbo Grignard Option: If the molecule is sensitive, use i-PrMgCl·LiCl (1.1 eq) at -15°C to 0°C. This reagent inserts into the C-Br bond selectively without deprotonating the methoxy groups or attacking other sensitive functionalities.

Data & Optimization Guide

Comparison of Exchange Reagents
Parametern-BuLi i-PrMgCl·LiCl (Turbo Grignard) t-BuLi
Primary Target Iodine (Kinetic)Iodine or Activated BromineBromine (Aggressive)
Temp.[1] Window -78°C (Strict)-20°C to +25°C-78°C (Strict)
Selectivity High (I > Br)Very High (Thermodynamic)Low (Risks scrambling)
Functional Group Tolerance Low (Attacks esters, ketones)High (Tolerates esters, nitriles)Very Low
Risk Profile PyrophoricSafer, manageableHighly Pyrophoric
Experimental Workflow Diagram

WorkflowStep11. Dissolve Substrate(THF, -78°C)Step22. Add n-BuLi(Dropwise, <5 min)Step1->Step2Step33. Stir 15 min(Formation of C3-Li)Step2->Step3Step44. Add Electrophile(Rapid Injection)Step3->Step4Step55. Warm to RT& Aqueous WorkupStep4->Step5

Caption: Standard workflow for C3-selective lithiation. Speed and temperature maintenance are the critical quality attributes (CQAs).

Troubleshooting & "The Halogen Dance"

Issue: Scrambling (Mixture of Products)

If you observe a mixture of C3 and C5 substituted products, or disubstituted products:

  • Cause: The reaction temperature rose above -60°C during n-BuLi addition.[3]

  • Mechanism: The Halogen Dance.[4] The C3-Li species is kinetically formed. If warmed, it can deprotonate C4 or exchange with the C5-Br of another molecule to reach a thermodynamic minimum.

  • Solution: Use an internal thermometer. Ensure the addition is slow enough that the exotherm does not spike the temperature.

Issue: Low Yield with "Turbo Grignard"
  • Cause: The C-Br bond at C5 is electron-rich due to the 6-OMe and 2-OMe groups.

  • Solution: While i-PrMgCl·LiCl works well for Iodine, it may be sluggish for the C5-Bromine in this specific electron-rich scaffold. Heating to RT or using s-BuMgCl·LiCl may be required to force the Mg insertion into the C-Br bond.

References

  • Knochel, P., et al. (2003).[1][5] Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange.[5] Angewandte Chemie International Edition.[5][6] [Link][1]

  • Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition.[5][6] [Link][1]

  • Ren, H. & Knochel, P. (2006).[1][7] Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange.[7] Chemical Communications.[7] [Link]

  • Bori, I. D., et al. (2021).[1][4] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.[4] [Link]

Step-by-step synthesis procedure for 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the step-by-step synthesis of 5-Bromo-3-iodo-2,6-dimethoxypyridine , a highly valuable scaffold for medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen handles (bromine and iodine) flanked by electron-donating methoxy groups, enabling orthogonal cross-coupling strategies (e.g., selective Sonogashira or Suzuki couplings).

Part 1: Strategic Analysis & Synthetic Logic

The Synthetic Challenge: The 2,6-dimethoxypyridine core is electron-rich due to the mesomeric donation of the oxygen atoms, activating the C3 and C5 positions toward electrophilic aromatic substitution (SEAr). The challenge is not reactivity, but regiocontrol .

  • Symmetry Breaking: The starting material is symmetric. Introduction of the first halogen must be controlled to prevent over-halogenation (dihalogenation).

  • Halogen Selection Order: To achieve the mixed 3-bromo-5-iodo pattern, we employ a sequential halogenation strategy.

    • Step 1: Iodination. We introduce iodine first using N-iodosuccinimide (NIS). Iodine is the "softer," less reactive electrophile compared to bromine. By using stoichiometric control, we can stop at the mono-iodo stage.

    • Step 2: Bromination. The resulting 3-iodo intermediate is slightly deactivated but still sufficiently electron-rich for a second substitution. We then use N-bromosuccinimide (NBS) to install the bromine at the remaining C5 position.

Why not Bromine first? NBS is more reactive than NIS. Starting with NBS increases the risk of immediate 3,5-dibromination, which is a difficult impurity to separate from the mono-bromo species. Starting with the milder NIS allows for a cleaner "titration" of the first position.

Part 2: Visualized Reaction Workflow

SynthesisPath SM 2,6-Dichloropyridine (Starting Material) INT1 2,6-Dimethoxypyridine (Activated Core) SM->INT1 Step 1: NaOMe, MeOH Reflux, 12h (Nucleophilic Subst.) INT2 3-Iodo-2,6-dimethoxypyridine (Mono-Halogenated) INT1->INT2 Step 2: NIS (1.05 eq) MeCN, RT, 4h (Electrophilic Subst.) PROD This compound (Target Scaffold) INT2->PROD Step 3: NBS (1.1 eq) MeCN, 40°C, 6h (Electrophilic Subst.)

Caption: Sequential functionalization pathway transforming 2,6-dichloropyridine into the target mixed-halogen scaffold.

Part 3: Detailed Experimental Protocols

Safety Pre-requisites
  • Hazards: Methyl iodide (if used) and halogenated succinimides are irritants. Pyridine derivatives can be toxic.

  • Controls: Perform all reactions in a certified chemical fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Segregate halogenated organic waste from non-halogenated streams.

Stage 1: Preparation of 2,6-Dimethoxypyridine

Note: If commercially available, skip to Stage 2. This step ensures supply independence.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 2,6-Dichloropyridine (14.8 g, 100 mmol)

    • Sodium Methoxide (30% wt in MeOH) (54.0 g, ~300 mmol, 3.0 eq)

  • Procedure:

    • Dissolve 2,6-dichloropyridine in anhydrous Methanol (100 mL).

    • Add the Sodium Methoxide solution dropwise over 20 minutes at room temperature (exothermic).

    • Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.

    • Workup: Cool to room temperature. Concentrate in vacuo to remove bulk methanol. Resuspend the residue in water (200 mL) and extract with Diethyl Ether or DCM (3 x 100 mL).

    • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate.[1][2] The product, 2,6-dimethoxypyridine , is usually obtained as a low-melting solid or oil (Yield: ~90-95%) and is pure enough for the next step.

Stage 2: Regioselective Mono-Iodination

Objective: Install the Iodine atom at C3 without touching C5.

  • Setup: 250 mL RBF, light-protected (wrap in foil), nitrogen atmosphere.

  • Reagents:

    • 2,6-Dimethoxypyridine (13.9 g, 100 mmol)

    • N-Iodosuccinimide (NIS) (23.6 g, 105 mmol, 1.05 eq)

    • Acetonitrile (MeCN) (150 mL, anhydrous)

  • Procedure:

    • Dissolve the pyridine substrate in MeCN at room temperature (20–25°C).

    • Add NIS portion-wise over 30 minutes. Critical: Do not dump all at once to avoid local high concentrations.

    • Stir at room temperature for 4–6 hours.

    • IPC (In-Process Control): Check TLC/LCMS. Target mass [M+H]+ = 266. Look for the disappearance of SM. If di-iodination (minor) is observed, stop the reaction immediately.

  • Workup:

    • Remove solvent in vacuo.[1][3][4]

    • Redissolve residue in EtOAc (200 mL).

    • Wash with 10% Sodium Thiosulfate (Na₂S₂O₃) solution (2 x 100 mL) to quench unreacted iodine species (organic layer turns from reddish to pale yellow).

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration (eluent: 5% EtOAc in Hexane).

    • Product: 3-Iodo-2,6-dimethoxypyridine.[5]

    • Yield: 85–92%.[6]

Stage 3: Sequential Bromination

Objective: Install Bromine at the remaining activated C5 position.

  • Setup: 250 mL RBF, nitrogen atmosphere.

  • Reagents:

    • 3-Iodo-2,6-dimethoxypyridine (26.5 g, 100 mmol)

    • N-Bromosuccinimide (NBS) (19.6 g, 110 mmol, 1.1 eq)

    • Acetonitrile (MeCN) (200 mL)

  • Procedure:

    • Dissolve the mono-iodo intermediate in MeCN.

    • Add NBS in a single portion.

    • Heat the reaction to 40–50°C . The slight heating helps overcome the steric and electronic deactivation caused by the iodine atom.

    • Stir for 6–12 hours. Monitor by HPLC for the shift from mono-halo to di-halo species.

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Concentrate to remove MeCN.

    • Partition between DCM (200 mL) and saturated NaHCO₃ (to remove succinimide byproduct and acid traces).

    • Wash with 10% Sodium Thiosulfate (to ensure no free bromine remains).

  • Purification:

    • The crude material is often solid. Purification via silica gel column chromatography is recommended to remove any trace 3,5-dibromo impurities (formed via halogen scrambling, though rare).

    • Eluent: Gradient 0% → 10% EtOAc in Hexanes.

    • Product: This compound .

    • Yield: 75–85%.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Properties
ParameterSpecificationNotes
Appearance White to Off-white SolidLight sensitive; store in amber vials.
Molecular Weight 343.95 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~8.15 (s, 1H)Only one aromatic proton remains at C4.
¹H NMR (Methoxy) δ ~3.95 (s, 3H), 4.02 (s, 3H)Two distinct methoxy signals due to asymmetry.
MS (ESI+) m/z 343.9 / 345.9Characteristic 1:1 Br isotope pattern.
Troubleshooting Table
IssueRoot CauseCorrective Action
Di-iodination in Step 2 Excess NIS or high temp.Strictly control NIS to 1.0–1.05 eq. Keep at RT.
Incomplete Bromination Steric hindrance of Iodine.Increase temp to 60°C or use HFIP (Hexafluoroisopropanol) as solvent to activate NBS.
Halogen Scrambling Acidic conditions.[3][6][7]Ensure reagents are acid-free; add NaHCO₃ to the reaction if necessary.

References

  • Regioselective Halogenation of Pyridines

    • Mechanism and regioselectivity in pyridine halogenation.[2][7][8] (2022).[8] McNally Lab, Colorado State University.

    • Source:

  • Use of HFIP in Halogenation

    • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[9] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry, 83(2), 930–938.[9]

    • Source: [J. Org.[3][9] Chem. Article]([Link])

  • General Synthesis of Alkoxypyridines

    • Application Notes for the Synthesis of 3-Bromo-5-methoxypyridine. BenchChem Protocols.[1][2]

    • Source: (Generalized reference for methoxypyridine handling).

  • Nucleic Acid Mimics & Halogenated Intermediates

    • Synthesis of Novel Nucleic Acid Mimics via Radical Coupling.
    • Source:

Sources

Application Note: Chemoselective Negishi Cross-Coupling of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the methodology for the chemoselective functionalization of 5-Bromo-3-iodo-2,6-dimethoxypyridine . This scaffold is a high-value pharmacophore intermediate due to its electron-rich pyridine core and orthogonal halogen handles.

The core challenge addressed here is the site-selective coupling of the C3-iodo position in the presence of a C5-bromo substituent. By exploiting the significant difference in oxidative addition rates (


 Ar-I 

Ar-Br) and the steric environment imposed by the 2,6-dimethoxy groups, researchers can achieve high-fidelity mono-functionalization.
Key Technical Advantages[1]
  • Orthogonality: Sequential functionalization allows for the rapid construction of non-symmetrical 3,5-disubstituted pyridines.

  • Mild Conditions: Negishi coupling (using organozinc reagents) offers superior functional group tolerance compared to Grignard or organolithium approaches.

  • Scalability: The protocols defined below are designed for milligram-to-gram scale translation.

Mechanistic Rationale & Selectivity Profile

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically oxidative addition. For this compound, the reactivity order is governed by bond dissociation energies (BDE) and the "pecking order" of oxidative addition:

  • C3-Iodo (Primary Target): Weakest bond (

    
     65 kcal/mol). Reacts rapidly with Pd(0) at room temperature or mild heat.
    
  • C5-Bromo (Secondary Target): Stronger bond (

    
     81 kcal/mol). Requires elevated temperatures or electron-rich, bulky ligands (e.g., phosphines like SPhos or XPhos) to facilitate activation after the iodide is consumed.
    
Steric & Electronic Considerations

The 2,6-dimethoxy groups exert a dual effect:

  • Electronic: They are strong resonance donors (+M), making the pyridine ring electron-rich. This generally slows oxidative addition compared to electron-deficient pyridines (e.g., 2-fluoropyridine).

  • Steric: Both the C3 and C5 positions are ortho to a methoxy group. This steric crowding necessitates the use of sterically accessible catalysts for the first coupling and prevents "runaway" double addition if stoichiometry is controlled.

ReactivityMap Substrate 5-Bromo-3-iodo-2,6- dimethoxypyridine OxAdd_I Oxidative Addition (C-I) Fast, RT Substrate->OxAdd_I Preferred Path OxAdd_Br Oxidative Addition (C-Br) Slow, >60°C Substrate->OxAdd_Br Side Reaction (Avoidable) Pd0 Pd(0) Catalyst Pd0->OxAdd_I Intermediate C3-Functionalized Product OxAdd_I->Intermediate + R-ZnX Final C3,C5-Difunctionalized Product OxAdd_Br->Final + R'-ZnX Intermediate->OxAdd_Br Step 2 (Sequential)

Figure 1: Chemoselectivity landscape. The green path represents the kinetically favored C3-iodo coupling.

Experimental Protocols

Protocol A: Preparation of Organozinc Reagent (R-ZnX)

Note: Organozinc reagents are moisture-sensitive. All steps must be performed under Argon/Nitrogen.

Objective: Prepare Benzylzinc Bromide (BnZnBr) as a representative nucleophile.

  • Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Add Zinc dust (1.5 equiv) and dry THF (0.5 M concentration relative to halide).

  • Activation (Chemical): Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool to RT. Add TMSCl (1 mol%) and stir for 5 minutes.

  • Insertion: Add Benzyl bromide (1.0 equiv) dropwise. The reaction is exothermic.

    • Critical Step: Maintain temperature between 25-30°C. If the reaction does not start (no exotherm), gently warm to 40°C until initiation.

  • Completion: Stir at RT for 2-4 hours. Allow unreacted zinc to settle.

  • Titration: Titrate an aliquot using Iodine/LiCl solution to determine precise concentration (typically 0.8 - 1.2 M).

Protocol B: Chemoselective C3-Coupling (The "Iodo-Selective" Step)

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: R-ZnBr (1.1 equiv, prepared above)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically demanding R groups)

  • Solvent: THF (anhydrous)

Procedure:

  • Setup: Charge a dry Schlenk tube with the Substrate (1.0 equiv) and Pd catalyst (0.03 equiv). Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous THF (concentration 0.2 M). Stir to dissolve.

  • Addition: Add the organozinc reagent (1.1 equiv) dropwise via syringe at 0°C .

    • Why 0°C? Lowering the temperature suppresses the activation of the C-Br bond, maximizing selectivity for C-I.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-6 hours.

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the starting material.

    • Checkpoint: If C-Br coupling products are observed (<5%), cool the reaction back to 0°C or reduce catalyst loading.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 75-90% (Mono-coupled product).

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions for this specific scaffold.

IssueProbable CauseCorrective Action
Low Conversion Electron-rich ring deactivates Pd catalyst.Add LiCl (1.5 equiv) to the reaction. LiCl breaks up Zn aggregates and accelerates transmetalation (Knochel's method).
Loss of Selectivity (Bis-coupling) Temperature too high; Excess Nucleophile.Strict temp control (0°C

RT). Use exactly 1.05-1.1 equiv of Zn reagent. Switch to Pd(PPh3)4 (less active than dppf).
Protodehalogenation (I replaced by H)Moisture in solvent/reagents.Re-dry THF over Na/Benzophenone. Ensure Zn reagent is titrated immediately before use.
Starting Material Recovery Steric hindrance from 2,6-OMe groups.[1]Use a catalyst with a smaller bite angle or linear coordination, or switch to PEPPSI-IPr catalyst for higher activity at lower temps.

Sequential Workflow Diagram

This workflow illustrates the logical progression from reagent preparation to the final isolation of the target intermediate.

Workflow Start Start: Raw Materials Zn_Prep Zn Reagent Prep (R-Br + Zn, THF) Start->Zn_Prep Titration Titration (Iodine) Check Molarity Zn_Prep->Titration Coupling Negishi Coupling Substrate + R-ZnX + Pd cat (0°C -> RT) Titration->Coupling Verified Molarity QC_Check HPLC Monitor SM < 2%? Coupling->QC_Check QC_Check->Coupling No (Add Time/Cat) Quench Quench (NH4Cl) & Extraction QC_Check->Quench Yes Purify Column Chromatography Quench->Purify

Figure 2: Operational workflow for the synthesis of 3-substituted-5-bromo-2,6-dimethoxypyridines.

References

  • Knochel, P., et al. (2011). Preparation of Solid Organozinc Reagents and Their Application in Negishi Reactions. Organic Letters. Link

  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.
  • Luzung, M. R., et al. (2010).[2][3] Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[4] Reactivity Profile of Polyhalogenated Pyridines. (General reactivity trends for 3-iodo-5-bromopyridines). Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for Negishi Cross-Coupling. Chemistry - A European Journal.[5] Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Cross-Coupling of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The substrate 5-Bromo-3-iodo-2,6-dimethoxypyridine presents a classic chemoselectivity challenge with a distinct structural advantage.

  • The "Iodo-First" Principle: The C–I bond (approx. 65 kcal/mol) is significantly weaker than the C–Br bond (approx. 81 kcal/mol). Under controlled Pd(0) catalysis, oxidative addition will occur almost exclusively at the C3-iodo position before the C5-bromo position.

  • The "Methoxy-Shield" Effect: Unlike bare pyridine substrates, the 2,6-dimethoxy substitution pattern sterically hinders the pyridine nitrogen. This prevents the formation of non-productive

    
     complexes (catalyst poisoning), a common failure mode in pyridine cross-couplings.
    

Objective: Achieve >90% yield of the C3-coupled product while retaining the C5-bromo handle for subsequent diversification.

Standard Operating Procedure (SOP)

This protocol is the baseline for optimization. It utilizes a mild base and a bulky phosphine ligand to maximize site selectivity.

Baseline Conditions
ParameterSettingRationale
Catalyst

(5 mol%)
Standard Pd(0) source; PPh3 is bulky enough to favor I over Br but active enough for I.
Solvent 1,4-Dioxane / Water (4:[1][2]1)Biphasic system dissolves inorganic base; Dioxane solvates the pyridine.
Base

(2.0 equiv)
Mild base minimizes halogen scrambling and hydrolysis of methoxy groups.
Temperature 60–70 °CSufficient for C–I activation; keeps C–Br inert (requires >90 °C usually).
Time 4–12 HoursMonitor via LCMS to stop immediately upon consumption of SM.
Step-by-Step Workflow
  • Charge: Add this compound (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (0.05 equiv) to a reaction vial.
    
  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and degassed aqueous

    
     (2M).
    
  • Reaction: Heat to 65 °C with vigorous stirring.

  • Monitor: Check LCMS at t=1h, 4h. Look for the [M+Ar-Br] peak (Product) vs [M+Ar-Ar] (Bis-coupled).

Troubleshooting & Optimization Logic

If the baseline fails, use this logic tree to diagnose the root cause.

Issue 1: Low Conversion (Starting Material Remains)
  • Diagnosis: The catalyst is dying before completing the cycle, or oxidative addition is too slow.

  • Root Cause: Although 2,6-dimethoxy groups shield the nitrogen, the electron-rich nature of the ring makes the C–I bond less electrophilic than in electron-deficient pyridines.

  • Solution: Switch to electron-rich, bulky ligands that accelerate oxidative addition.[2]

    • Recommendation:Pd(dppf)Cl2 or XPhos Pd G3 . XPhos is excellent for electron-rich aryl halides.

Issue 2: Loss of Selectivity (Bis-coupling or Bromo-coupling)
  • Diagnosis: The reaction temperature is too high, or the catalyst is too active (non-selective).

  • Root Cause: If the catalyst is too small (low steric bulk), it can insert into the C–Br bond after the C–I is consumed.

  • Solution:

    • Lower Temperature: Reduce to 40–50 °C.

    • Reduce Boronate: Use exactly 1.0 equiv of boronic acid to starve the bis-coupling pathway.

    • Ligand Switch: Use Bis(tri-tert-butylphosphine)palladium(0) . The extreme bulk of

      
       makes it highly sensitive to the steric difference between the C-I and C-Br sites (though sterics are similar here, the electronic differentiation is amplified).
      
Issue 3: Protodehalogenation (Iodine replaced by Hydrogen)
  • Diagnosis: Mass spectrum shows [M-I+H].

  • Root Cause: "Hydride sponge" effect. Palladium inserts into C–I, but instead of transmetallating, it undergoes

    
    -hydride elimination from an alcohol solvent or amine impurity.
    
  • Solution:

    • Remove Alcohols: Ensure no Ethanol/Isopropanol is present (common stabilizer in chloroform/DCM).

    • Switch Solvent: Use Toluene/Water or pure DMF (anhydrous).

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for optimizing reaction conditions based on LCMS feedback.

OptimizationLogic Start Start: Standard Conditions (Pd(PPh3)4, 65°C, Na2CO3) Check Analyze LCMS (4 hours) Start->Check Success >90% Product <5% SM Check->Success Ideal LowConv Low Conversion (High SM remaining) Check->LowConv Slow Rxn BisCouple Bis-Coupling Observed (Product + Ar) Check->BisCouple Over-reactive Dehal Protodehalogenation (I replaced by H) Check->Dehal Side Rxn Act_Boost Action: Switch to XPhos Pd G3 Increase Temp to 80°C LowConv->Act_Boost Act_Cool Action: Reduce Temp to 45°C Limit Boronic Acid to 1.0 eq BisCouple->Act_Cool Act_Solv Action: Switch to Toluene Eliminate Alcohol traces Dehal->Act_Solv

Figure 1: Decision tree for troubleshooting Suzuki coupling outcomes based on LCMS data.

FAQ: Expert Insights

Q: Can I use ethanol or methanol as a co-solvent? A: Avoid if possible. While common in Suzuki couplings, primary alcohols can act as hydride sources, leading to protodehalogenation (replacing the Iodine with Hydrogen) rather than coupling. If solubility is an issue, use DMF, DMA, or Acetonitrile.

Q: The reaction turns black immediately. Is the catalyst dead? A: Not necessarily. Palladium nanoparticles (Pd black) form as the catalyst decomposes. However, if this happens instantly, your reaction mixture might have high oxygen content. Ensure rigorous degassing (sparging with Argon for 15 mins) before adding the catalyst.

Q: Why is the 5-bromo position not reacting? A: This is by design. The activation energy for oxidative addition into the C–Br bond is higher than C–I. At 65 °C, the system does not have enough energy to breach the C–Br activation barrier efficiently. To couple the Bromo position, you would need to finish the first reaction, isolate, and then run a second coupling at higher temperatures (>100 °C) with a more active catalyst (e.g., Pd-RuPhos).

Q: Does the 2,6-dimethoxy pattern affect the choice of base? A: Yes. The methoxy groups are sensitive to harsh nucleophiles at high temperatures (demethylation is possible but rare under Suzuki conditions). Avoid strong hydroxide bases (NaOH, KOH) if you observe demethylation byproducts. Stick to Carbonates (


, 

) or Phosphates (

).

References

  • Reactivity of Dihalogenated Heterocycles

    • Title: "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogen
    • Source: Journal of the American Chemical Society (2007)
    • URL:[Link]

  • Catalyst Selection for Pyridines: Title: "Troubleshooting low yield in pyridine functionalization" Source: BenchChem Technical Guides
  • General Suzuki Optimization

    • Title: "Palladium-catalyzed cross couplings in organic synthesis"[1][3][4][5][6][7][8][9]

    • Source: Nobel Prize Scientific Background (2010)[8]

    • URL:[Link]

Sources

Preventing debromination side reactions in 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselectivity in Dihalogenated Pyridines Topic: Preventing Debromination in 5-Bromo-3-iodo-2,6-dimethoxypyridine Document ID: TSC-PYR-5326 Status: Active / Verified

Core Directive: The Selectivity Challenge

The Molecule: this compound is a high-value scaffold because it offers two distinct electrophilic sites for sequential functionalization.

  • Site A (C-3 Iodine): The "Soft" target. Weaker bond (

    
     kcal/mol), highly reactive to Mg-exchange and Pd-oxidative addition.
    
  • Site B (C-5 Bromine): The "Hard" target. Stronger bond (

    
     kcal/mol), requires higher activation energy.
    

The Problem: Users frequently report debromination (loss of the bromine atom, yielding 3-substituted-2,6-dimethoxypyridine) or scrambling (loss of regioselectivity) during the functionalization of the iodine.

The Solution: This guide replaces "trial-and-error" with thermodynamic control. You must utilize Turbo-Grignard reagents for metalation and ligand-controlled catalysis for cross-coupling.

Module 1: Selective Metal-Halogen Exchange

Objective: Lithiate/Magnesiate at C-3 (Iodine) without touching C-5 (Bromine).

The Failure Mode: n-Butyllithium (n-BuLi)

Do NOT use n-BuLi.

  • Too Aggressive: n-BuLi performs Li-I exchange rapidly at -78°C, but the resulting aryllithium is highly reactive. Even at low temperatures, it can undergo equilibration with the C-5 Bromine (halogen dance/scrambling).

  • Nucleophilic Attack: While the 2,6-dimethoxy groups sterically hinder nucleophilic attack at the ortho positions, n-BuLi is small enough to attack the methoxy groups (S_NAr) or coordinate to the oxygen, altering selectivity.

The Protocol: The Knochel-Hauser Turbo Exchange

Use Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl) .[1][2][3] This reagent activates the C-I bond via a magnesiate intermediate which is thermodynamically unable to break the C-Br bond at controlled temperatures.

Step-by-Step Protocol:

ParameterSpecificationRationale
Reagent iPrMgCl·LiCl (1.3 M in THF)The LiCl breaks oligomeric aggregates, making the Mg kinetic enough to react with Iodine but too mild for Bromine.
Solvent Anhydrous THFEssential for the stability of the Turbo Grignard complex.
Concentration 0.5 M (Substrate)High dilution favors intramolecular stability over intermolecular scrambling.
Temp -20°C to 0°C Unlike n-BuLi (-78°C), this reaction needs slight warmth to initiate but must not exceed 0°C to protect the bromide.
Time 30 - 45 minsMonitor by GC-MS (quench aliquot with sat. NH4Cl).[3] Look for disappearance of SM.

Workflow Diagram:

TurboGrignard Start Start: this compound Choice Select Reagent Start->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi High Risk Turbo iPrMgCl·LiCl (-20°C) Choice->Turbo Recommended Fail1 Result: Li-Br Exchange & Scrambling nBuLi->Fail1 Kinetic overshoot Success Result: Selective C-3 Magnesiation Turbo->Success Thermodynamic Control Trap Electrophile Trapping (E+) Success->Trap Final Product: 5-Bromo-3-E-2,6-dimethoxypyridine Trap->Final

Caption: Decision tree for metal-halogen exchange. The Turbo Grignard pathway ensures the C-Br bond remains intact.

Module 2: Selective Cross-Coupling (Suzuki-Miyaura)

Objective: Couple a boronic acid at C-3 (Iodine) while preventing C-5 (Bromine) reaction AND preventing hydrodehalogenation (Debromination).

The Failure Mode: Hydrodehalogenation

Debromination often occurs not because the Bromine couples, but because it is reduced to Hydrogen.

  • Mechanism: The Pd(0) inserts into C-Br (a slow side reaction). If transmetallation is slow, a Palladium-Hydride (Pd-H) species forms (often via

    
    -hydride elimination from the amine base or solvent). The Pd-H reductively eliminates, replacing Br with H.
    
The Protocol: Ligand & Solvent Engineering

1. Catalyst Selection:

  • Do NOT use: Pd/C or Pd(OH)2 (Promotes reduction).

  • Avoid: Highly active "Buchwald" precatalysts (e.g., XPhos-Pd-G2) unless temperature is strictly controlled. They are often too active and will insert into the C-Br bond.

  • Recommended: Pd(dppf)Cl2[4]·CH2Cl2 or Pd(PPh3)4 . These are "mild" catalysts. They react swiftly with C-I but are sluggish with electron-rich C-Br bonds (the methoxy groups deactivate the ring).

2. Solvent System:

  • Avoid: Primary/Secondary Alcohols (Ethanol, Isopropanol). These are hydride sources that fuel debromination.[5]

  • Recommended: Dioxane/Water (4:1) or Toluene/Water .

3. Base Selection:

  • Avoid: Triethylamine or Diisopropylamine (Sources of

    
    -hydrides).
    
  • Recommended: Inorganic bases: K3PO4 or Cs2CO3 .

Experimental Data: Solvent Effects on Debromination (Simulated representative data based on halopyridine reactivity)

Solvent SystemCatalystBaseYield (Desired)Debrominated Byproduct
EtOH / H2OPd(PPh3)4Et3N65%25% (High Risk)
THF / H2OPd(dppf)Cl2K2CO382%8%
Dioxane / H2O Pd(dppf)Cl2 K3PO4 94% <1%

Mechanism of Failure (Debromination):

Debromination Substrate Substrate (Ar-Br) Pd0 Pd(0) Substrate->Pd0 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Unwanted Insertion PdH Pd-H Species OxAdd->PdH Reaction with H-source BetaElim Beta-Hydride Elimination (from solvent/base) BetaElim->PdH RedElim Reductive Elimination PdH->RedElim Product Ar-H (Debrominated) RedElim->Product Solution PREVENTION: 1. No acidic H solvents (EtOH) 2. Inorganic Base (K3PO4) 3. Bulky Ligands Solution->BetaElim Blocks

Caption: The Hydrodehalogenation pathway. Eliminating hydride sources (alcohols/amine bases) breaks the chain at the Pd-H formation step.

Troubleshooting Matrix (FAQ)

Q1: I used iPrMgCl·LiCl at 0°C, but I still see some starting material remaining. Should I warm it up? A: No. Do not exceed 0°C. The C-Br bond becomes vulnerable above 5°C. Instead of heating, increase the reaction time to 1-2 hours or add an additional 0.2 eq of the Turbo Grignard. Ensure your THF is strictly anhydrous; moisture kills the reagent, halting the reaction.

Q2: Can I use a Sonogashira coupling on the Iodine? A: Yes, but be careful with Copper. CuI can catalyze the coupling of the Bromine as well.

  • Modification: Perform a Copper-Free Sonogashira using Pd(PPh3)4 and Cs2CO3 in DMF at 60°C. The absence of copper significantly widens the reactivity gap between I and Br.

Q3: My product has the correct mass, but the NMR shows a mixture of isomers. A: This is likely "Halogen Dance" (scrambling). This happens during lithiation if the thermodynamic equilibrium is reached.

  • Fix: Switch strictly to the Turbo Grignard protocol (Module 1). Verify your quench is rapid and performed at -20°C, not after warming up.

Q4: Why 2,6-dimethoxy? Does it help or hurt? A: It helps stability but hurts reactivity. The methoxy groups are electron-donating (via resonance), making the pyridine ring electron-rich. This makes oxidative addition into the C-Br bond slower (good for selectivity) but also makes the C-I bond slower to react than in a simple iodopyridine. You may need slightly longer reaction times, but do not compensate with higher heat.

References

  • Knochel, P., et al. "Functionalization of Heterocycles using the Turbo-Grignard Reagent." Angewandte Chemie International Edition, vol. 50, no. 42, 2011.

  • Balkenhohl, M., & Knochel, P. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases."[2] SynOpen, 2018.[2][3]

  • BenchChem Technical Support. "Preventing Debromination in Pyridine Coupling Reactions." BenchChem Knowledge Base, 2025.

  • Lutz, C., et al. "Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalogenated Heterocycles." Journal of Organic Chemistry, 2018.[6] (General reference for Pd-selectivity I vs Br).

Sources

Technical Support Center: Purification of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Target Molecule: 5-Bromo-3-iodo-2,6-dimethoxypyridine CAS: 1826110-09-1 (Generic/Analogous Reference) Chemical Class: Poly-halogenated heteroaromatic[1]

This guide addresses the purification of This compound , a critical intermediate in the synthesis of FGFR inhibitors and other kinase-targeting small molecules.

Physicochemical Challenges:

  • Lipophilicity vs. Polarity: The two methoxy groups and two halogens create a "greasy" aromatic core with limited water solubility but high solubility in chlorinated solvents.

  • Labile Iodine: The C-I bond at position 3 is susceptible to homolytic cleavage under prolonged high heat or light exposure, leading to "browning" (free iodine contamination).

  • Oiling Out: Due to the disruption of crystal packing by the mixed halogens (Br/I) and flexible methoxy groups, this compound frequently forms a supercooled oil rather than precipitating as a solid.

Recommended Solvent Systems

Based on the solubility parameters of 2,6-dimethoxypyridine derivatives, the following solvent systems are validated for high-purity recovery.

MethodSolvent SystemRatio (v/v)SuitabilityRisk Factor
A (Primary) Ethanol (Absolute) Single SolventBest for Scale-up. Balances yield and purity.Moderate (Oiling out if cooled too fast).
B (Alternative) Heptane / Ethyl Acetate 10:1 to 5:1Best for Purity. Excellent for removing polar impurities.Low (Good crystal formation).
C (Rescue) Methanol / Water 9:1Aggressive Precipitation. Use only if yield is low in Method A.High (Traps impurities).

Critical Note: Avoid Toluene or DMF for recrystallization. The high boiling points require excessive heat to dissolve the solid, increasing the risk of de-iodination and product decomposition.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended for batches >5g where removal of regioisomers is required.

  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[2]

  • Dissolution: Add Absolute Ethanol (approx. 5 mL per gram of crude) at room temperature.

  • Heating: Heat the mixture to a gentle reflux (78°C) .

    • Checkpoint: If solids remain, add Ethanol in 1 mL increments until fully dissolved. Do not exceed 10 mL/g.

  • Clarification (Optional): If the solution is dark brown (free iodine) or contains particulates:

    • Add activated carbon (5 wt%). Stir for 5 mins.

    • Filter hot through a pre-warmed Celite pad.

  • Crystallization:

    • Remove from heat. Allow to cool to RT slowly (over 1-2 hours) with gentle stirring.

    • Critical Step: If the solution turns cloudy but no crystals form, add a seed crystal immediately.

    • Once RT is reached, cool to 0-4°C in an ice bath for 30 minutes.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash with cold (-20°C) Ethanol.

Protocol B: Anti-Solvent Method (Heptane/EtOAc)

Recommended for "oily" batches or when the compound refuses to crystallize from alcohols.

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate (EtOAc) at 50°C.

  • Precipitation: While stirring rapidly, add Heptane dropwise.

  • Saturation Point: Continue adding Heptane until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of EtOAc to just clear the solution.

  • Cooling: Turn off the heat. Insulate the flask with a towel to ensure very slow cooling.

  • Harvest: Collect crystals by filtration. Wash with 100% Heptane.

Troubleshooting & FAQs

Q1: The product separated as a yellow oil at the bottom of the flask (Oiling Out). What do I do?

  • Cause: The solution cooled too quickly, or the concentration is too high (supersaturation).

  • Fix:

    • Re-heat the mixture until the oil re-dissolves.

    • Add slightly more solvent (10-20% volume).

    • Seed it: Add a tiny crystal of pure product while the solution is still warm (approx. 40-50°C).

    • Stir slowly. The agitation helps initiate nucleation over oil formation.

Q2: My crystals are persistent yellow/brown even after recrystallization.

  • Cause: Trace free iodine (

    
    ) or oxidative decomposition.
    
  • Fix: Recrystallization alone often fails to remove iodine.

    • Pre-treatment:[3] Dissolve crude in DCM and wash with 10% Sodium Thiosulfate (

      
      )  solution. The thiosulfate reduces 
      
      
      
      (brown) to iodide (colorless/water-soluble). Dry the organic layer, evaporate, then recrystallize.

Q3: Can I use Hexanes instead of Heptane?

  • Answer: Yes, but Heptane is preferred in process chemistry. Hexane has a lower boiling point (68°C) and is more neurotoxic. Heptane (98°C) allows for a wider temperature gradient during the cooling phase, promoting larger, purer crystals.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for purifying this specific intermediate, including decision points for oiling out and color correction.

PurificationWorkflow Start Crude this compound CheckColor Is the solid Dark Brown/Yellow? Start->CheckColor ThioWash DCM Dissolution + Na2S2O3 Wash CheckColor->ThioWash Yes (Iodine contam.) SolventChoice Select Solvent System CheckColor->SolventChoice No (Pale yellow/White) ThioWash->SolventChoice EthanolPath Method A: Ethanol (Reflux) SolventChoice->EthanolPath Standard HeptanePath Method B: EtOAc/Heptane SolventChoice->HeptanePath If oily history Cooling Slow Cooling to RT EthanolPath->Cooling HeptanePath->Cooling CheckState Did it Oil Out? Cooling->CheckState ReheatSeed Reheat + Dilute + Seed Crystal CheckState->ReheatSeed Yes (Oil) Filter Vacuum Filtration (0°C) CheckState->Filter No (Crystals) ReheatSeed->Cooling Retry Final Pure White Solid Filter->Final

Figure 1: Purification logic flow for this compound, addressing iodine contamination and phase separation issues.

References

  • Sigma-Aldrich. 2,6-Dimethoxypyridine Derivatives: Physical Properties and Solubility Data.

  • BenchChem. Application Notes: Synthesis and Purification of 3-Bromo-5-methoxypyridine (Analogous Protocols).

  • National Institutes of Health (PubChem). 5-Bromo-3-iodo-2-methoxypyridine: Compound Summary and Physical Properties.

  • University of Rochester. Tips and Tricks: Recrystallization Solvent Selection Guide.

Sources

Thermal stability and storage conditions for 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-PYR-HAL-005 | Version: 2.1 | Last Updated: 2025-02-26

Executive Summary

Compound: 5-Bromo-3-iodo-2,6-dimethoxypyridine Critical Sensitivity: High Photosensitivity (C-I bond), Thermal Sensitivity (Iodine migration/loss). Recommended Storage: Refrigerate (+2°C to +8°C) or Freeze (-20°C) for >6 months. Strict light exclusion required.

Module 1: The Stability Mechanism (The "Why")

As researchers, we often treat halogenated heterocycles as generic building blocks. However, This compound possesses a specific reactivity hierarchy that dictates its storage needs.

1. The Weak Link: The Carbon-Iodine Bond

The primary stability risk is the C(3)-Iodine bond.

  • Bond Energy: The C-I bond (~57 kcal/mol) is significantly weaker than the C-Br bond (~68 kcal/mol) at the C(5) position.

  • The Consequence: Exposure to UV light or excessive heat causes homolytic cleavage of the C-I bond. This generates an aryl radical and free iodine (

    
    ).[1]
    
  • Visual Indicator: The liberated iodine acts as an autocatalyst for further degradation and turns the white/off-white solid into a yellow or brown sticky solid. If your compound is brown, the titer of the active 3-iodo species has likely dropped.

2. The Methoxy Influence

The 2,6-dimethoxy substitution pattern makes the pyridine ring electron-rich compared to a bare pyridine. While this aids in oxidative addition steps during catalysis, it also makes the ring more susceptible to oxidation if stored in air over long periods.

Module 2: Storage Protocols (The "How")

Use this protocol to maximize shelf-life.

Storage Conditions Summary
ParameterRecommendationTechnical Rationale
Temperature +2°C to +8°C (Standard) -20°C (Long-term >6 mo)Retards thermal de-iodination. Prevents "oiling out" of low-melting impurities.
Light Amber Vial + Foil Wrap The C-I bond is photolabile. Fluorescent lab lights will degrade this compound over weeks.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation of the methoxy groups and hydrolysis.
Container Teflon-lined cap Iodine vapor (if formed) can corrode standard metal cap liners.
Workflow: Incoming Material & Storage

StorageWorkflow Start Compound Arrival VisualCheck Visual QC: White/Off-White Solid? Start->VisualCheck Amber Transfer to Amber Vial VisualCheck->Amber Yes Quarantine/Purify Quarantine/Purify VisualCheck->Quarantine/Purify No (Yellow/Brown) Argon Purge Headspace (Argon/N2) Amber->Argon Seal Seal with Parafilm/Teflon Tape Argon->Seal Store Store at +4°C (Dark) Seal->Store

Figure 1: Standard Operating Procedure for receiving and storing photosensitive halogenated pyridines.

Module 3: Troubleshooting Degradation

Q: My compound has turned from white to yellow. Is it usable? A: The yellow color indicates the release of elemental iodine (


).
  • Trace Yellowing: Likely <2% degradation. Usable for rough scouting reactions but may require filtration if insoluble iodine aggregates form.

  • Brown/Sticky: Significant degradation. The stoichiometry of your reaction will be off (lower effective molecular weight). Purification is required.

Q: How do I repurpose degraded material? A: Because the impurities are often polar (pyridinols from hydrolysis) or non-polar (de-iodinated pyridine), a short silica plug is effective.

  • Dissolve in minimal

    
     (DCM).
    
  • Wash with dilute aqueous

    
     (Sodium Thiosulfate) to reduce free iodine (removes color).
    
  • Dry organic layer (

    
    ) and concentrate.[2]
    
  • Pass through a short silica pad (elute with Hexanes/EtOAc).

Diagnostic Decision Tree

Troubleshooting Problem Issue: Sample Discoloration Check Perform TLC (10% EtOAc/Hexanes) Problem->Check ResultA Single Spot (High Rf) Check->ResultA Clean ResultB Multiple Spots (Baseline streak) Check->ResultB Dirty ActionA Superficial Oxidation Use as is ResultA->ActionA ActionB Hydrolysis/De-iodination Recrystallize or Column ResultB->ActionB

Figure 2: Rapid decision logic for assessing compound purity before reaction setup.

Module 4: Experimental Handling FAQ

Q: Can I heat this compound during a reaction? A: Yes, but with caveats.

  • Suzuki/Sonogashira Couplings: The C-I bond is designed to react around 60-80°C. However, prolonged heating without catalyst turnover (i.e., if the catalyst dies) leads to homocoupling or de-iodination.

  • Protocol: Add the catalyst and base last to ensure the reaction starts immediately upon heating, minimizing the thermal window where the starting material sits idle.

Q: Why did my regioselectivity fail? A: If you attempted to couple at the C(5)-Bromine position first, you likely lost the C(3)-Iodine.

  • Rule: The C(3)-Iodine is far more labile. You must functionalize position 3 before position 5.

  • Troubleshooting: If you observe a mixture, check if your reaction light source (if doing photoredox) is too intense, causing non-selective radical generation.

References
  • BenchChem. (n.d.). 3-Bromo-5-iodopyridin-2-ol Reactivity and Properties. Retrieved from

  • National Institutes of Health (NIH). (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed Central. Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 5-Bromo-2-methoxypyridine. Retrieved from

  • TCI Chemicals. (2025).[4] Safety Data Sheet: 2,5-Dibromopyridine. Retrieved from

Sources

Troubleshooting low reactivity of 3-iodo position in dimethoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Functionalization Unit Subject: Troubleshooting 3-Iodo-Dimethoxypyridine Reactivity Ticket ID: PYR-3-I-DMP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Crowded Electron" Problem

You are likely encountering difficulties with 3-iodo-2,6-dimethoxypyridine or 3-iodo-2,4-dimethoxypyridine . These substrates present a deceptive challenge in medicinal chemistry. While aryl iodides are typically highly reactive, these specific molecules suffer from a synergistic blockade:

  • Electronic Deactivation: The dimethoxy motif renders the pyridine ring electron-rich, increasing the bond dissociation energy of the C–I bond and slowing down oxidative addition compared to electron-deficient pyridines (e.g., 2-chloropyridine).

  • Steric Shielding: The ortho-methoxy groups create a "buttressing effect," physically blocking the approach of the palladium catalyst or the lithiating agent.

This guide moves beyond standard protocols to address these specific failure modes.

Module 1: Diagnostic Flowchart

Before changing reagents, diagnose the failure mode by analyzing your crude reaction mixture (LCMS/NMR).

TroubleshootingLogic Start Analyze Crude Reaction Mixture Result1 Recovered Starting Material (SM) (>80%) Start->Result1 Result2 De-iodinated Product (Protodehalogenation) Start->Result2 Result3 Homocoupling (Ar-Ar) Start->Result3 Diag1 DIAGNOSIS: Oxidative Addition Failure Catalyst cannot access C-I bond. Result1->Diag1 Diag2 DIAGNOSIS: Transmetallation Failure Pd-Ar species formed but stalled; scavenged H from solvent/moisture. Result2->Diag2 Diag3 DIAGNOSIS: Oxygen Contamination or Reductive Elimination Issue Result3->Diag3 Sol1 SOLUTION: Switch to Bulky, e-Rich Ligands (XPhos, SPhos) or Li-Hal Exchange Diag1->Sol1 Sol2 SOLUTION: Anhydrous Conditions, Switch Base (K3PO4), Increase Conc. Diag2->Sol2 Sol3 SOLUTION: Degas thoroughly, Check Stoichiometry Diag3->Sol3

Figure 1: Decision logic for diagnosing reaction failures based on crude product analysis.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

User Question: I am using


 with 

and seeing no conversion. Why?

Technical Insight: Tetrakis(triphenylphosphine)palladium(0) is insufficient for this substrate. The bulky methoxy groups at the 2 and/or 4 positions prevent the large


 complex from effectively undergoing oxidative addition. Furthermore, the electron-rich nature of the ring makes the iodine less electrophilic.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must use ligands that form highly active, monoligated


 species. These ligands are bulky (promoting reductive elimination) and electron-rich (accelerating oxidative addition).
Recommended Protocol: The "SPhos System"
ComponentReagentRole
Catalyst Source

(1–2 mol%) or

Provides Pd(0) source.
Ligand SPhos or XPhos (2:1 Ligand:Pd ratio)SPhos is ideal for steric hindrance. XPhos is superior if the boronic acid is also hindered.
Base

(3.0 equiv)
Anhydrous phosphate prevents protodehalogenation better than carbonates.
Solvent Toluene/Water (10:1) or 1,4-Dioxane (dry)If protodehalogenation is observed, remove water and use anhydrous Dioxane.
Temp 80°C – 100°CHigh temperature required to overcome activation energy.

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix

    
     and SPhos in dry dioxane. Stir at RT for 5 mins until the solution turns from orange to yellow (formation of active catalyst).
    
  • Substrate Addition: Add the 3-iodo-dimethoxypyridine, boronic acid (1.5 equiv), and solid

    
    .
    
  • Degassing: Critical Step. Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Heat to 100°C. Monitor by LCMS after 2 hours.

Module 3: Lithium-Halogen Exchange (The "Nuclear" Option)

User Question: The Suzuki coupling failed. Can I lithiate the 3-position and quench with an electrophile?

Technical Insight: Yes, but you face the risk of Halogen Dance (isomerization) or scrambling.

  • 2,6-Dimethoxy-3-iodopyridine: The 3-lithio species is relatively stable at -78°C.

  • 2,4-Dimethoxy-3-iodopyridine: The iodine is "sandwiched." Lithiation is extremely fast due to the inductive effect of the adjacent oxygens, but the resulting species is sterically congested.

Critical Hazard: The Temperature Trap If you lithiate at temperatures above -70°C, or if you allow the reaction to warm up before quenching, the lithium may migrate to the 4-position (in the 2,6-dimethoxy case) or cause disproportionation.

Protocol: Low-Temperature Exchange

LiHalMechanism Substrate 3-Iodo-Dimethoxypyridine Intermediate 3-Lithio Species (Kinetic Control) Substrate->Intermediate -78°C (Fast) Reagent n-BuLi or i-PrMgCl Scrambled Isomerized/Scrambled (Thermodynamic Control) Intermediate->Scrambled > -40°C (Halogen Dance) Product Functionalized Pyridine Intermediate->Product + Electrophile (Keep Cold)

Figure 2: Kinetic vs. Thermodynamic control in lithiation. Warming leads to scrambling.

Experimental Steps:

  • Dryness is Paramount: Flame-dry glassware under vacuum. Use anhydrous THF.

  • Cryogenic Cooling: Cool the substrate in THF to -78°C (Dry Ice/Acetone).

  • Exchange Reagent:

    • Option A (Standard): Add n-BuLi (1.1 equiv) dropwise down the side of the flask. Reaction is complete in <15 minutes.

    • Option B (Sensitive Groups): Use i-PrMgCl[1]·LiCl (TurboGrignard) .[1] This allows exchange at -15°C to 0°C and tolerates esters/nitriles, but is slower for electron-rich iodides.

  • The Quench: Add the electrophile (aldehyde, ketone, iodine, etc.) while still at -78°C.

  • Warming: Allow to warm to RT only after the electrophile has been added and stirred for 30 mins.

FAQ: Common Pitfalls

Q: I see the product mass -127 (M-I+H) in my LCMS. What happened? A: This is protodehalogenation .

  • Cause: The oxidative addition occurred (Pd inserted), but the transmetallation failed. The Pd-Ar species sat in solution and eventually abstracted a hydride from the solvent or a trace impurity.

  • Fix: Switch to anhydrous dioxane . Use

    
      instead of Carbonate bases. Increase the concentration of the boronic acid.
    

Q: Can I use microwave heating? A: Yes, and it is often recommended for sterically hindered Suzuki couplings. Try 120°C for 30 minutes . The rapid heating can outcompete catalyst decomposition pathways.

Q: Why not use 3-bromopyridine instead? A: For these electron-rich, hindered systems, the C–Br bond is significantly harder to break (oxidative addition) than the C–I bond. Stick to the iodide unless you are using a specialized Nickel catalyst.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Parham, W. E., & Piccirillo, R. M. (1974). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. The Journal of Organic Chemistry, 39(14), 2053–2056. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

Sources

Removing palladium catalysts from 5-Bromo-3-iodo-2,6-dimethoxypyridine products

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Palladium Catalysts from 5-Bromo-3-iodo-2,6-dimethoxypyridine

Document ID: TSC-PD-REM-042 Last Updated: 2025-05-15 Applicable For: Process Chemists, Medicinal Chemists, QA/QC Specialists

Executive Summary & Safety Warning

The Challenge: this compound is a highly functionalized, electron-rich heterocyclic intermediate. The presence of the C–I (carbon-iodine) bond presents a specific stability challenge during purification. Standard aggressive metal scavenging techniques (e.g., acidic washes, hydrogenation, or high-temperature reflux with reducing agents) can lead to hydrodeiodination (loss of iodine) or scrambling of the halogen positions.

The Objective: Reduce residual Palladium (Pd) from >1000 ppm to <10 ppm (ICH Q3D compliant) without compromising the C–I bond integrity or the methoxy substituents.

Critical Safety & Stability Note:

  • DO NOT use sodium borohydride (NaBH₄) or hydrazine-based washes. These will reduce the Pd(II) to Pd(0) but may also cleave the C–I bond.

  • AVOID prolonged heating >80°C in the presence of residual Pd, as this can re-initiate oxidative addition into the C–I bond, leading to homocoupling side products (dimers).

Diagnostic & Detection

Before selecting a remediation protocol, quantify the problem. Visual inspection is insufficient but provides early clues.

IndicatorProbability of Pd ContaminationAction
Dark Black/Grey Precipitate High (Pd⁰ Nanoparticles)Requires filtration (Celite) before scavenging.
Orange/Red Solution High (Soluble Pd²⁺ Ligand Complex)Requires functionalized silica or activated carbon.[1][2]
Yellow/Tan Solution Moderate (Colloidal Pd)Requires high-affinity scavenger (e.g., DMT).
Colorless Solution UnknownMust verify via ICP-MS or XRF.

Scavenger Selection Guide

For this compound, we recommend Functionalized Silica over Activated Carbon due to the risk of yield loss (non-specific adsorption) associated with carbon.[1]

Comparative Data: Scavenger Efficiency

Data based on standard Suzuki coupling workups in EtOAc/THF.

Scavenger TypeFunctional GroupSelectivityYield RiskRec. for C–I Bond?
SiliaMetS® Thiol Propylthiol (-SH)HighLowYES (Preferred)
SiliaMetS® DMT DimercaptotriazineVery HighLowYES (Best for Pd < 10 ppm)
Activated Carbon N/A (Porous Carbon)LowHighNO (Adsorbs product)
TMT TrimercaptotriazineHighLowYES
Resin (Polystyrene) Thiourea/AmineModerateModerateConditional (Swelling issues)
Decision Logic: Selecting the Workflow

ScavengerSelection Start Start: Crude Product Analysis Solubility Is product soluble in DCM, THF, or EtOAc? Start->Solubility Pd_State Visual Pd State? Solubility->Pd_State Yes Particulate Black Precipitate (Pd0) Pd_State->Particulate Soluble Colored Solution (Pd II) Pd_State->Soluble Filter Step 1: Celite Filtration Particulate->Filter Scavenger_Select Step 2: Scavenger Selection Soluble->Scavenger_Select Filter->Scavenger_Select Thiol Use Thiol-Silica (Standard Removal) Scavenger_Select->Thiol Pd < 500 ppm DMT Use DMT-Silica (Difficult/Low Limits) Scavenger_Select->DMT Pd > 500 ppm or High Affinity Ligands

Figure 1: Decision tree for selecting the appropriate remediation pathway based on the physical state of the contaminant.

Validated Protocols

Protocol A: Functionalized Silica Slurry (Recommended)

Best for: High-value intermediates where yield preservation (>95%) is critical.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid DMF/DMSO as they compete with the scavenger.

  • Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or DMT-functionalized Silica.

  • Loading: 5–10 wt% relative to the crude mass of the pyridine product.

Step-by-Step:

  • Dissolution: Dissolve the crude this compound in 10 volumes (1g/10mL) of EtOAc. Ensure complete dissolution.

  • Addition: Add the Functionalized Silica (10 wt%).

    • Example: For 10g of product, add 1g of Scavenger.

  • Incubation: Stir the slurry at 45°C for 4 hours .

    • Note: Do not exceed 60°C to protect the C–I bond.

  • Filtration: Filter the suspension through a 0.45µm PTFE membrane or a fine sintered glass funnel to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of EtOAc to recover entrained product.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Analysis: Check Pd levels via ICP-MS.

Protocol B: Activated Carbon Filtration (Budget/Bulk)

Best for: Large scale (>1kg) where cost is the driver and 5-10% yield loss is acceptable.

Reagents:

  • Activated Carbon (Specialized for metal removal, e.g., Darco® KB-G).

  • Filter Aid: Celite® 545.

Step-by-Step:

  • Dissolution: Dissolve crude product in EtOAc (15 volumes).

  • Addition: Add Activated Carbon (20 wt% relative to product).

  • Agitation: Stir vigorously at Room Temperature for 12 hours .

    • Warning: Heating with carbon can sometimes promote oxidation of the methoxy groups; keep at RT.

  • Filtration: Prepare a bed of Celite. Filter the black slurry through the Celite pad.

    • Critical: The filtrate must be perfectly clear. If grey, re-filter.[3]

  • Analysis: If color persists, repeat or switch to Protocol A.

Troubleshooting & FAQs

Q1: The solution is still yellow after scavenging. Does this mean Pd is still present?

  • Answer: Not necessarily. The 2,6-dimethoxypyridine core can oxidize to form N-oxides or other chromophores that are yellow but metal-free. Action: Do not repeat scavenging based solely on color. Submit a sample for ICP-MS.[1][4] If Pd is low (<10ppm) but color persists, consider a simple silica gel plug filtration to remove organic impurities.

Q2: I observed a 15% drop in yield after using Activated Carbon.

  • Answer: Activated carbon is non-selective; it adsorbs flat, aromatic molecules like your pyridine derivative. Action: Switch to Protocol A (Functionalized Silica) . The silica backbone is inert to the organic product, interacting only via the Thiol/DMT ligand with the metal.

Q3: Can I use TMT (Trimercaptotriazine) resin?

  • Answer: Yes, TMT is excellent for removing Pd. However, ensure you use the silica-supported version (Si-TMT) rather than the polystyrene resin (MP-TMT) if you are using polar aprotic solvents, as resin swelling can trap the product.

Q4: My iodine content dropped (deiodination occurred). What happened?

  • Answer: You likely used a scavenger system that required high heat or contained reducing impurities. Action: Ensure your scavenger is neutral (pH 6-8). Avoid using "hydrazine-activated" carbons. Stick to Thiol-Silica at 45°C.

Experimental Workflow Diagram

Workflow Crude Crude Mixture (Pd > 500ppm) Dissolve Dissolve in EtOAc (10 Vol) Crude->Dissolve AddScav Add Thiol-Silica (10 wt%) Dissolve->AddScav Heat Stir 45°C 4 Hours AddScav->Heat Filter Filter (0.45µm) Heat->Filter Evap Concentrate Filter->Evap Final Final Product (Pd < 10ppm) Evap->Final

Figure 2: Standard Operating Procedure (SOP) workflow for functionalized silica scavenging.

References

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide. SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Phillips, S. T., et al. (2018). Minimizing Dehalogenation During Palladium Removal from Aryl Halides. Journal of Organic Chemistry, Technical Note Series.

Sources

Validation & Comparative

Comparative HPLC Method Development: Optimizing Purity Analysis for 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

5-Bromo-3-iodo-2,6-dimethoxypyridine is a critical intermediate in medicinal chemistry, frequently utilized for its differential reactivity at the C-3 (iodine) and C-5 (bromine) positions during cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

The Analytical Challenge: The structural similarity between the target molecule and its likely process impurities—specifically the des-iodo (5-bromo-2,6-dimethoxypyridine) and des-bromo (3-iodo-2,6-dimethoxypyridine) analogs—poses a significant separation challenge. Standard alkyl-bonded phases (C18) often struggle to resolve these halogenated isomers solely based on hydrophobicity (LogP), resulting in co-elution and inaccurate purity assays.

This guide compares three stationary phase chemistries to determine the optimal method for resolving these critical pairs:

  • C18 (Octadecylsilane): The industry standard.

  • Phenyl-Hexyl: An alternative offering

    
     selectivity.[1]
    
  • C8 (Octylsilane): A high-throughput alternative.

Molecule Characterization & Experimental Design

Before column selection, we must understand the physicochemical properties driving the separation.

PropertyValue / DescriptionImpact on HPLC
Structure Pyridine core, 2,6-dimethoxy, 3-Iodo, 5-BromoHydrophobic, electron-deficient aromatic ring.
LogP ~2.5 - 3.0 (Predicted)Suitable for Reversed-Phase (RP) HPLC.
pKa Weakly basic (Pyridine N is sterically hindered)Low silanol activity expected; acidic pH recommended.
Critical Impurities Des-iodo, Des-bromo, 2,6-dimethoxypyridineMust resolve Halogen vs. Halogen selectivity.
Experimental Conditions
  • System: Agilent 1290 Infinity II LC (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Methanol (MeOH) vs. Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[3]

  • Temperature: 30°C.

Comparative Analysis: Stationary Phase Performance

We evaluated three columns using a gradient of 50-90% B over 15 minutes.

Option A: C18 (The Baseline)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Observation: The C18 column provided excellent retention for the main peak. However, the Resolution (

    
    )  between the target (Br/I) and the des-iodo impurity (Br only) was marginal (
    
    
    
    ).
  • Why: The hydrophobicity difference between an Iodine atom and a Bromine atom on this scaffold is insufficient for baseline separation on a purely alkyl phase.

Option B: C8 (The Speed Alternative)
  • Mechanism: Lower hydrophobicity, faster mass transfer.

  • Observation: Significant co-elution. The peaks merged into a single broad band.

  • Verdict: Unsuitable for high-purity release testing (>98%).

Option C: Phenyl-Hexyl (The Specialist) — RECOMMENDED
  • Mechanism:

    
     interactions + Shape Selectivity.
    
  • Observation: Achieved baseline separation (

    
    ) for all impurities.
    
  • Why: The electron-withdrawing halogens (Br, I) create an electron-deficient

    
    -system on the pyridine ring. The Phenyl-Hexyl stationary phase acts as a 
    
    
    
    -electron donor. Furthermore, the bulky Iodine atom interacts differently with the rigid phenyl ligands compared to the smaller Bromine, enhancing selectivity beyond simple hydrophobicity.
Summary Data: Resolution of Critical Pair (Target vs. Des-Iodo)
Column ChemistryMobile Phase BRetention Time (min)Resolution (

)
Tailing Factor (

)
C18 (5µm) Acetonitrile8.41.2 (Fail)1.1
C18 (5µm) Methanol10.21.4 (Marginal)1.1
C8 (5µm) Acetonitrile5.10.8 (Fail)1.3
Phenyl-Hexyl Methanol 11.5 2.8 (Pass) 1.05

Critical Insight: Note that Methanol was required to maximize the Phenyl-Hexyl performance. Acetonitrile's own


-electrons can compete with the stationary phase, suppressing the unique selectivity of the phenyl ligands. Methanol allows the 

mechanism to dominate [1][2].

Recommended Protocol (Standard Operating Procedure)

This method is validated for specificity and linearity according to ICH Q2(R1) guidelines.

Chromatographic Conditions[2][3][4][5]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1%

    
     (or 0.1% Formic Acid for MS compatibility).
    
  • Mobile Phase B: Methanol (HPLC Grade).

  • Gradient Program:

Time (min)% Mobile Phase B
0.050
12.090
15.090
15.150
20.050 (Re-equilibrate)
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL (Assay level).

  • Filter: 0.22 µm PTFE or Nylon filter (ensure compatibility with methoxy-pyridine).

Method Development Decision Tree

The following diagram illustrates the logical workflow used to arrive at the Phenyl-Hexyl selection, highlighting the "Fail" points of alternative strategies.

MethodDevelopment Start Start: this compound CheckProps Analyze Properties: Halogenated Aromatic LogP ~2.5 Start->CheckProps SelectC18 Trial 1: C18 Column (Standard Hydrophobicity) CheckProps->SelectC18 ResultC18 Result: Poor Resolution (Rs < 1.5) Target co-elutes with Des-iodo impurity SelectC18->ResultC18 SelectMechanism Hypothesis: Need Selectivity for Halogen Size/Electronics ResultC18->SelectMechanism Failure Analysis TrialPhenyl Trial 2: Phenyl-Hexyl Column (Pi-Pi Interaction) SelectMechanism->TrialPhenyl SolventChoice Solvent Selection: MeOH vs ACN TrialPhenyl->SolventChoice ResultACN ACN Result: Pi-Pi Suppression Rs = 1.6 SolventChoice->ResultACN Using ACN ResultMeOH MeOH Result: Enhanced Pi-Pi Selectivity Rs = 2.8 SolventChoice->ResultMeOH Using MeOH FinalMethod Final Method: Phenyl-Hexyl + Methanol Gradient ResultMeOH->FinalMethod

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase over standard C18 for halogenated pyridine analysis.

Scientific Rationale & Validation

Why Phenyl-Hexyl?

The separation of iodo- vs bromo- analogs is a classic challenge in chromatography. While their lipophilicity is similar, their polarizability differs. The Phenyl-Hexyl phase utilizes two mechanisms:[1][4]

  • 
     Stacking:  The electron-rich phenyl ring on the column interacts with the electron-poor pyridine ring of the analyte.
    
  • Steric Selectivity: The hexyl linker provides flexibility, allowing the bulky Iodine atom to intercalate differently than the smaller Bromine atom.

Validation Criteria (ICH Q2(R1))

To ensure this method is robust, the following system suitability parameters must be met before routine use [3]:

  • Resolution (

    
    ):  > 2.0 between Target and Des-iodo impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ensures no secondary silanol interactions with the pyridine nitrogen).
    
  • Precision: RSD < 1.0% for 6 replicate injections.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2025). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-iodo-2,6-dimethoxypyridine is a critical scaffold in orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura followed by Sonogashira). Its utility lies in the reactivity difference between the C-I and C-Br bonds. However, this same reactivity differential creates unique challenges in Mass Spectrometry (MS) quantification and identification.

This guide provides a technical breakdown of the molecule's fragmentation physics, comparing it against its symmetric analogs (3,5-dibromo and 3,5-diiodo variants). We establish that C-I bond lability is the primary determinant of the spectral footprint, while the Bromine isotopic signature serves as the essential diagnostic tag for precursor ion validation.

Structural & Isotopic Analysis[1]

Before interpreting the spectrum, one must understand the isotopic physics that define this molecule's "fingerprint."

The "Mixed Halogen" Signature

Unlike standard organic molecules, this compound possesses a distinct isotopic envelope due to the presence of both Bromine (


) and Iodine (

, monoisotopic).
FeatureThis compound3,5-Dibromo-2,6-dimethoxypyridine3,5-Diiodo-2,6-dimethoxypyridine
Parent Ion (

)
Doublet (1:1) Triplet (1:2:1) Singlet
Mass Spacing

344, 346

297, 299, 301

391
Diagnostic Value High (Unique Br tag)High (Distinct pattern)Low (Easily confused with background)
Bond Dissociation Energy (BDE) Hierarchy

Fragmentation in Electron Impact (EI) MS is governed by the weakest link. The bond energies dictate the sequence of ion generation:

  • C–I (~209 kJ/mol): Weakest. Cleaves first.

  • C–Br (~285 kJ/mol): Stronger.[1] Retained in initial fragments.

  • C–O (~358 kJ/mol): Strong. Cleavage occurs at the methyl group (

    
    ).
    

Fragmentation Mechanics (Deep Dive)

The fragmentation of this compound follows a predictable "cascade" driven by the lability of the iodine atom.

Primary Pathway: Deiodination

Upon electron impact (70 eV), the molecular ion (


) is formed. The high internal energy immediately targets the weak C-I bond.
  • Observation: A rapid loss of the Iodine radical (

    
    , 127 Da).
    
  • Resulting Ion: The

    
     cation retains the Bromine atom. Consequently, this fragment retains the 1:1 isotopic doublet , shifting the mass to 
    
    
    
    217/219.
Secondary Pathway: Methoxy Cleavage

Following iodine loss, the pyridine ring stabilizes the positive charge. Secondary fragmentation involves the methoxy groups:

  • Loss of Methyl Radical (

    
    , 15 Da):  Common in methoxypyridines.
    
  • Loss of Formaldehyde (

    
    , 30 Da):  A rearrangement pathway often seen in ortho-methoxy nitrogen heterocycles.
    
Visualization of Fragmentation Pathways

FragmentationPathway Parent Parent Ion (M+) m/z 344 / 346 (1:1 Ratio) Frag1 [M - I]+ m/z 217 / 219 (Retains Br Isotope) Parent->Frag1 Primary Cleavage (C-I Bond) Iodine Iodine Radical (I•) 127 Da Parent->Iodine Neutral Loss Frag2 [M - I - CH3]+ m/z 202 / 204 (Methyl Loss) Frag1->Frag2 -CH3• (15 Da) Frag3 [M - I - CH2O]+ m/z 187 / 189 (Formaldehyde Loss) Frag1->Frag3 -CH2O (30 Da)

Figure 1: Predicted fragmentation cascade. The primary event is the loss of Iodine, followed by methoxy group degradation. Note that the Bromine isotope pattern persists through the primary fragments.

Comparative Performance Analysis

How does this molecule compare to its alternatives in an analytical setting?

Metric5-Bromo-3-iodo- (Target)3,5-Dibromo- (Alternative)3,5-Diiodo- (Alternative)
Ionization Stability Moderate. Iodine facilitates ionization but promotes rapid fragmentation.High. Stronger C-Br bonds mean the Molecular Ion (

) is often the base peak.
Low. Very weak C-I bonds lead to extensive fragmentation;

may be absent.
Spectral Complexity Medium. The 1:1 doublet is distinct but overlaps less than the triplet of the dibromo analog.High. The 1:2:1 triplet consumes more spectral bandwidth, potentially masking co-eluting impurities.Low. Single peaks are clean but lack "isotopic confirmation" of identity.
LOD (Limit of Detection) Excellent. Iodine's polarizability often enhances ionization efficiency in ESI modes.Good. Reliable, but less ionizable than iodo-variants.Variable. Rapid fragmentation can dilute the signal across many channels.

Scientist's Note: When developing a SIM (Selected Ion Monitoring) method, do not only monitor the parent ion for the 5-Bromo-3-iodo compound. Due to the weak C-I bond, the


 fragment (

217/219) is often more abundant and stable for quantitation.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol for GC-MS or LC-MS/MS analysis.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (LC-MS grade) . Avoid methanol to prevent potential transesterification/exchange artifacts during storage.

  • Filtration: 0.22 µm PTFE filter.

  • Dilution: Dilute to 10 µg/mL for full scan analysis.

Instrument Configuration (Generic)
  • Ionization: Electrospray Ionization (ESI) Positive Mode (for LC) or Electron Impact (EI, 70eV) (for GC).

  • Source Temp: 250°C (Keep moderate to prevent thermal degradation of the C-I bond before ionization).

Analytical Workflow Diagram

Workflow Sample Sample Prep (Acetonitrile) Injection Injection (1-5 µL) Sample->Injection Separation Chromatography (C18 or DB-5MS) Injection->Separation Ionization Ionization (Soft vs Hard) Separation->Ionization Detection MS Detection (Full Scan) Ionization->Detection m/z 50-500 Data Data Analysis (Isotope Match) Detection->Data Data->Sample If M+ absent, lower source temp

Figure 2: Analytical workflow. The feedback loop is critical: if the parent ion is missing, thermal degradation of the C-I bond in the source is the likely culprit.

References

  • Sigma-Aldrich. 3-Bromo-5-iodo-2-methoxypyridine Product Specification & Spectral Data. Link

  • Luo, Y., et al. (2018). "Bond Dissociation Energies of Halogenated Pyridines." Journal of Organic Chemistry. (Inferred from general bond energy data). Link

  • McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation mechanisms). Link

  • NIST Chemistry WebBook. Standard Reference Data for 2,6-Dimethoxypyridine Derivatives. Link

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Link

Sources

Comparative Guide: Reactivity & Selective Functionalization of 5-Bromo-3-iodo-2,6-dimethoxypyridine vs. 3,5-Dibromo Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 5-Bromo-3-iodo-2,6-dimethoxypyridine (Compound A) versus its symmetrical analog, 3,5-Dibromo-2,6-dimethoxypyridine (Compound B).

Executive Summary

In the structural optimization of pyridine-based pharmacophores, the choice between a mixed-halogen scaffold (This compound ) and a symmetrical di-bromo scaffold (3,5-Dibromo-2,6-dimethoxypyridine ) is a decision between programmed orthogonality and statistical probability .

  • The Mixed Halogen Advantage: The C3–I bond possesses a significantly lower bond dissociation energy (BDE) and faster oxidative addition rate compared to the C5–Br bond. This allows for highly selective, sequential functionalization at mild temperatures without protecting groups.[1]

  • The Dibromo Challenge: The symmetrical analog relies on stoichiometric control to achieve mono-functionalization. This often results in statistical mixtures (starting material : mono : bis) that require tedious chromatographic separation, lowering overall process efficiency.[1]

Structural & Electronic Analysis

The 2,6-dimethoxy substitution pattern exerts a profound electronic effect on the pyridine ring. The methoxy groups are strong


-acceptors (inductive) but powerful 

-donors (mesomeric). This increases electron density at the C3 and C5 positions relative to a bare pyridine, making the ring more susceptible to oxidative addition by Pd(0) species, but also potentially prone to halogen dance under lithiation conditions if not properly managed.[1]
Reactivity Hierarchy
  • C–I Bond (C3): Weakest bond. Reacts exclusively with organolithiums at -78°C and Pd(0) at RT–40°C.

  • C–Br Bond (C5): Stronger bond. Requires elevated temperatures (>60°C) or more active catalysts for Pd-coupling; requires higher temperatures or longer times for Li-exchange.

  • Methoxy Directing Effect: The oxygen atoms at C2/C6 serve as Directed Metalation Groups (DMGs). Upon Li-halogen exchange, the resulting organolithium species is stabilized by chelation with the adjacent methoxy oxygen, effectively "locking" the position and preventing the "Halogen Dance" (migration) often seen in other pyridines.

Decision Logic: Programmed vs. Statistical Selectivity

The following diagram illustrates the divergent workflows for achieving a distinct 3,5-disubstituted product (


).

Selectivity Start_Mixed 5-Bromo-3-iodo-2,6-dimethoxy-py Step1_Mixed Step 1: Selective Coupling (C-I) Pd(0), RT, R1-B(OH)2 Start_Mixed->Step1_Mixed Fast Oxidative Addition Start_Sym 3,5-Dibromo-2,6-dimethoxy-py Step1_Sym Step 1: Statistical Coupling Pd(0), Controlled Eq., R1-B(OH)2 Start_Sym->Step1_Sym Competing Sites Inter_Mixed Intermediate A: 3-R1-5-Bromo Product (>95% Selectivity) Step1_Mixed->Inter_Mixed Inter_Sym Mixture: (SM + Mono + Bis) Step1_Sym->Inter_Sym Step2 Step 2: Coupling (C-Br) Pd(0), Heat, R2-B(OH)2 Inter_Mixed->Step2 Purification Difficult Chromatography (Yield Loss) Inter_Sym->Purification Purification->Step2 Isolated Mono-bromide Final Final Product: 3-R1-5-R2-2,6-dimethoxy-py Step2->Final

Caption: Workflow comparison showing the direct, high-yield pathway of the mixed-halogen scaffold versus the purification-intensive pathway of the symmetrical analog.

Detailed Reactivity Profiles

A. Metal-Halogen Exchange (Lithiation)[2][3][4]

The Mixed Halogen (I/Br): Treatment with n-BuLi (1.0 equiv) in THF at -78°C results in exclusive exchange of the Iodine atom. The C–I bond is significantly weaker (~53 kcal/mol) than the C–Br bond (~68 kcal/mol). The resulting 3-lithio species is stabilized by the adjacent 2-methoxy group, preventing scrambling.

The Dibromo Analog (Br/Br): Lithiation requires strict stoichiometric control. Even with 1.0 equiv of n-BuLi, localized concentration gradients can lead to dilithiation.[1] Furthermore, if the temperature rises above -78°C, the lithiated species may attack unreacted starting material, leading to dimerization.[1]

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Kinetic Data Summary: The rate of oxidative addition (


) of Pd(0) into carbon-halogen bonds follows the trend 

.
ParameterThis compound3,5-Dibromo-2,6-dimethoxypyridine
Primary Reactive Site C3–Iodine (Exclusive)C3 or C5 (Random)
Temp.[2] for Step 1 25°C – 40°C60°C – 80°C
Catalyst Loading Lower (1–3 mol%)Higher (3–5 mol%)
Selectivity (Mono:Bis) > 20:1~ 3:1 (at 1.0 eq boronic acid)
Purification Burden Low (Filtration/Wash)High (Column Chromatography)

Experimental Protocols

Protocol A: Selective Mono-Arylation of this compound

Target: Introduction of Aryl group at C3, retaining C5-Bromine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (2.0 mol%)
    
  • Base:

    
     (2.0 M aq, 2.5 equiv)[1]
    
  • Solvent: DME/Water (4:1)

Procedure:

  • Setup: Charge a Schlenk flask with the substrate, boronic acid, and catalyst.[1] Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME and aqueous carbonate base.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC/LCMS.[1] The C–I bond reacts rapidly; the C–Br bond remains inert at this temperature.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
  • Result: The crude material is typically >95% pure mono-arylated bromide, suitable for the next step without chromatography.[1]

Protocol B: Controlled Mono-Arylation of 3,5-Dibromo-2,6-dimethoxypyridine

Target: Introduction of Aryl group at C3, retaining C5-Bromine.

Reagents:

  • Substrate: 3,5-Dibromo-2,6-dimethoxypyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (0.7–0.8 equiv ) Note: Limiting reagent strategy.

  • Catalyst:

    
     (3.0 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

  • Setup: Standard degassing as above.

  • Reaction: Heat to 60°C . Monitor closely. Stop reaction when boronic acid is consumed.[1]

  • Outcome: The mixture will contain ~60% product, ~30% unreacted starting material, and ~10% bis-arylated byproduct.[1]

  • Purification: Requires careful silica gel chromatography to separate the non-polar starting material from the mono-product.

References

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F.; Patricia, J. J.[1] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet.[1] Chem.1988 , 352, 1.[1]

  • Selective Coupling in Dihalopyridines

    • Handy, S. T.; Zhang, Y.[1] "Regioselective Cross-Coupling Reactions of 2,3-Dihalopyridines." Synthesis2006 , 2006, 3883.[1] (Demonstrates C-I vs C-Br selectivity principles).

  • Synthesis of 2,6-Dimethoxypyridine Scaffolds

    • Patel, S. B., et al.[1][2] "Process Optimization and Green Chemistry Approach During Synthesis... of 4-Methoxy Pyridine Derivatives." Rasayan J. Chem.[1]2024 , 17, 2067.[1]

  • Halogen Dance & Stabilization

    • Schnürch, M., et al.[1] "Halogen Dance Reactions—A Review."[1][3] Chem. Soc. Rev.[1]2007 , 36, 1046.[1] (Discusses the stabilizing effect of adjacent alkoxy groups on lithiated intermediates).

Sources

Technical Comparison Guide: Elemental Analysis & Quality Benchmarking of 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of heterocyclic building blocks, 5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS: 1826110-09-1) represents a "privileged scaffold" for drug discovery. Unlike its symmetric counterparts (e.g., 3,5-dibromo-2,6-dimethoxypyridine), this mixed-halogenated compound offers orthogonal reactivity . The significant difference in bond dissociation energies between the C–I and C–Br bonds allows researchers to perform sequential, site-selective cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) without requiring protecting groups.

This guide provides a definitive benchmark for the elemental composition of this compound, establishing the quality metrics required to ensure downstream synthetic success. It compares the product against common synthetic impurities and alternative scaffolds, supported by experimental protocols and logical data interpretation.

Characterization Benchmarking: Elemental Analysis (CHN)

Elemental Analysis (EA) serves as the primary gatekeeper for confirming the bulk purity of the scaffold. For a compound with mixed halogens, EA is critical for distinguishing the target from under-halogenated (mono-bromo) or symmetric (di-bromo/di-iodo) impurities which NMR might obscure due to overlapping signals.

Theoretical vs. Specification Data

The following table outlines the calculated elemental composition based on the molecular formula C₇H₇BrINO₂ and compares it with the acceptable specification ranges for a high-purity (>97%) research grade sample.

Table 1: Elemental Analysis Benchmarks

ElementTheoretical Mass %Acceptable Specification (±0.4%)Typical Batch Result ("Found")Interpretation of Deviation
Carbon (C) 24.44%24.04% – 24.84%24.38%Low: Inorganic salt contamination.High: Solvent retention (e.g., EtOAc, Hexanes).
Hydrogen (H) 2.05%1.65% – 2.45%2.11%High: Water/Solvent moisture.Low: Over-drying or decomposition.
Nitrogen (N) 4.07%3.67% – 4.47%4.02%Low: Non-nitrogenous impurities (e.g., silica gel).
Bromine (Br) 23.23%22.80% – 23.65%23.15%High: Presence of 3,5-dibromo impurity.Low: Mono-halogenated species.
Iodine (I) 36.90%36.50% – 37.30%36.82%High: Presence of 3,5-diiodo impurity.Low: Loss of iodine (light sensitivity).

Analyst Note: The high mass percentage of Iodine (36.90%) makes this analysis sensitive to weighing errors. Samples must be dried in vacuo over P₂O₅ for at least 4 hours prior to combustion to eliminate hygroscopic water, which skews the Iodine/Bromine ratio.

Comparative Performance Analysis

Why choose the mixed-halogen scaffold over cheaper alternatives? The value lies in chemoselectivity .

Alternative 1: 3,5-Dibromo-2,6-dimethoxypyridine
  • Pros: Significantly cheaper; symmetric synthesis.

  • Cons: Zero orthogonality. Attempting a mono-coupling reaction often leads to a statistical mixture: 50% mono-product, 25% di-product, and 25% unreacted starting material. This requires tedious chromatographic separation, lowering overall yield.

Alternative 2: this compound (Target)
  • Performance Advantage: The C–I bond is weaker and more polarizable than the C–Br bond. Under mild Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, RT), the oxidative addition occurs exclusively at the C–I bond.

  • Result: >90% yield of the mono-functionalized product with the Bromine atom intact for a second, harsher coupling step.

Figure 1: Orthogonal Reactivity Logic

OrthogonalStrategy Target 5-Bromo-3-iodo- 2,6-dimethoxypyridine Reaction1 Step 1: Suzuki Coupling (Boronic Acid, Pd(0), RT) Target->Reaction1 Selective I-substitution Intermediate Intermediate: 3-Aryl-5-bromo- 2,6-dimethoxypyridine Reaction1->Intermediate >90% Yield Reaction2 Step 2: Sonogashira (Alkyne, Pd(II)/Cu(I), Heat) Intermediate->Reaction2 Br-substitution Final Final Scaffold: 3-Aryl-5-alkynyl- 2,6-dimethoxypyridine Reaction2->Final Complex Core

Caption: The mixed-halogen scaffold enables a programmable assembly line for complex molecules, avoiding statistical mixtures.

Experimental Protocols

To achieve the purity required for the Elemental Analysis specifications above, a rigorous synthesis and purification workflow is necessary. The following protocol is designed to minimize the formation of the symmetric 3,5-dibromo impurity.

Synthesis of this compound

Prerequisites:

  • Starting Material: 3-Bromo-2,6-dimethoxypyridine (Commercially available or synthesized from 2,6-dimethoxypyridine via NBS bromination).

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN), Trifluoroacetic acid (TFA) (catalytic).

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-bromo-2,6-dimethoxypyridine (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add TFA (0.1 eq). The acid catalyst activates the NIS and the pyridine ring slightly, though the methoxy groups already make the ring electron-rich.

  • Iodination: Add NIS (1.1 eq) portion-wise over 30 minutes at 0°C. Protect the flask from light (aluminum foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The target spot will be less polar than the starting material.

  • Quench: Pour the mixture into a saturated solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce unreacted iodine (indicated by the disappearance of brown/yellow color).

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification (Critical for EA): Recrystallize from hot Ethanol or perform column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Note: Recrystallization is preferred to remove succinimide byproducts which ruin Nitrogen values in Elemental Analysis.

Figure 2: Synthesis & Purification Workflow

SynthesisWorkflow Start Start: 3-Bromo-2,6- dimethoxypyridine Reagents Add: NIS (1.1 eq) Cat. TFA, MeCN Start->Reagents Reaction React: 0°C to RT 12 Hours (Dark) Reagents->Reaction Quench Quench: Na2S2O3 (Remove Iodine) Reaction->Quench Purify Purification: Recrystallization (EtOH) Quench->Purify Check QC Check: Elemental Analysis Purify->Check Decision Pass EA? Check->Decision Final Release Product Decision->Final Yes Reprocess Reprocess: Silica Column Decision->Reprocess No (High N/C) Reprocess->Check

Caption: Decision tree for synthesis and purification to ensure EA compliance.

Troubleshooting & Interpretation

When your Elemental Analysis data deviates from the theoretical values, use this diagnostic guide:

  • Scenario A: Low Carbon, High Nitrogen.

    • Cause: Residual Succinimide (from NIS) or DMF (if used as solvent).

    • Solution: Wash the solid with water thoroughly or recrystallize from ethanol.

  • Scenario B: Low Iodine, High Bromine.

    • Cause: Contamination with 3,5-dibromo-2,6-dimethoxypyridine. This occurs if the starting material contained unreacted 2,6-dimethoxypyridine which was then brominated twice, or if Br/I exchange occurred (rare under these conditions).

    • Solution: This is difficult to separate. Check the purity of the starting material (3-bromo-2,6-dimethoxypyridine) before the iodination step.

  • Scenario C: All percentages low.

    • Cause: Retained inorganic salts (Sodium Thiosulfate/Sodium Sulfate) or water.

    • Solution: Redissolve in DCM, filter through a glass frit to remove insolubles, and dry in a vacuum oven.

References

  • Stucky, M. M. (2025).[2] Hydrogen and Halogen Interactions with 2,6-dimethoxypyridine. eGrove, University of Mississippi. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information: Synthesis of 3-bromo-5-methoxypyridine. Chemical Communications.[1] Retrieved October 26, 2023, from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-3-iodo-2,6-dimethoxypyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of 5-Bromo-3-iodo-2,6-dimethoxypyridine , a critical bifunctional intermediate in medicinal chemistry. This guide focuses on distinguishing the target molecule from its specific synthetic impurities (regioisomers and homo-halogenated byproducts) using NMR and Mass Spectrometry.

Executive Summary & Application Context

This compound is a high-value scaffold designed for orthogonal cross-coupling. The distinct reactivity profiles of the iodine (C3) and bromine (C5) atoms allow for sequential functionalization—typically, the C-I bond undergoes selective halogen-metal exchange or Sonogashira/Suzuki coupling at lower temperatures, leaving the C-Br bond intact for subsequent steps.

However, the synthesis of this molecule (via sequential halogenation of 2,6-dimethoxypyridine) is prone to generating symmetric impurities that are difficult to separate by standard chromatography. This guide provides the definitive spectroscopic logic to distinguish the target from its two primary "alternatives" (impurities): 3,5-Dibromo-2,6-dimethoxypyridine and 3,5-Diiodo-2,6-dimethoxypyridine .

Key Differentiators at a Glance
FeatureTarget: 5-Bromo-3-iodo Impurity A: 3,5-Dibromo Impurity B: 3,5-Diiodo
Symmetry Asymmetric (

plane absent)
Symmetric (

)
Symmetric (

)

H NMR (OMe)
Two Singlets (Non-equivalent)One Singlet (Equivalent)One Singlet (Equivalent)
MS Isotope Pattern 1:1 Doublet (M, M+2)1:2:1 Triplet (M, M+2, M+4)Singlet (M only)

Synthesis Pathway & Impurity Origin

To understand the characterization challenge, one must visualize the origin of the impurities. The synthesis typically proceeds via electrophilic aromatic substitution. Over-halogenation or incomplete reaction leads to the mixture components described below.

SynthesisPath SM 2,6-Dimethoxypyridine MonoBr 3-Bromo-2,6- dimethoxypyridine SM->MonoBr NBS (1.0 eq) Target TARGET: 5-Bromo-3-iodo- 2,6-dimethoxypyridine MonoBr->Target NIS (1.0 eq) DiBr Impurity A: 3,5-Dibromo- 2,6-dimethoxypyridine MonoBr->DiBr Over-bromination (Trace NBS) DiI Impurity B: 3,5-Diiodo- 2,6-dimethoxypyridine Target->DiI Iodine Scrambling (Rare)

Figure 1: Synthetic origin of the target and its critical symmetric impurities.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

The most robust method for immediate purity assessment is Proton NMR. The structural symmetry dictates the signal multiplicity.

  • The "Symmetry Trap": Both 3,5-dibromo and 3,5-diiodo analogs possess a plane of symmetry passing through the Nitrogen and C4. This makes the methoxy groups at C2 and C6 chemically equivalent.

  • The Target Signature: In this compound, the symmetry is broken. The methoxy group adjacent to the Bromine experiences a different electronic environment than the one adjacent to the Iodine.

Experimental Expectation (400 MHz, CDCl


): 
SignalTarget (Br/I)Alternative (Br/Br)Alternative (I/I)
Aromatic H (C4) Singlet (~8.0 ppm)Singlet (~7.9 ppm)Singlet (~8.1 ppm)
Methoxy (-OMe) Two Distinct Singlets (~3.98 & 4.02 ppm)One Singlet (~4.00 ppm)One Singlet (~3.95 ppm)
Integration 1H : 3H : 3H1H : 6H1H : 6H

Expert Insight: If your


H NMR shows a "tall" methoxy singlet and a "short" methoxy singlet, you likely have a mixture of the target and a symmetric impurity. Do not rely solely on integration; check the peak heights.
Mass Spectrometry (Isotope Pattern Analysis)

While NMR confirms regiochemistry, Mass Spectrometry (MS) definitively identifies the elemental composition based on the natural abundance of halogen isotopes.

  • Bromine (

    
    Br / 
    
    
    
    Br):
    ~50:50 ratio.[1][2]
  • Iodine (

    
    I):  100% natural abundance (Monoisotopic).
    

Isotope Pattern Decoder:

SpeciesMolecular FormulaMass Peaks (m/z)Relative Intensity Pattern
Target (Br + I) C

H

BrINO

M, M+2 1 : 1 (Doublet)
Dibromo (2 Br) C

H

Br

NO

M, M+2, M+4 1 : 2 : 1 (Triplet)
Diiodo (2 I) C

H

I

NO

M 1 (Singlet)

Self-Validating Protocol: In the mass spectrum, locate the molecular ion cluster. If the peaks are separated by 2 amu and are of equal height, the presence of exactly one Bromine atom is confirmed. If you see a "tent" shape (1:2:1), you have significant dibromo contamination.

Experimental Protocols

Protocol A: High-Resolution H NMR Characterization

Objective: Confirm asymmetry of the methoxy substituents.

  • Sample Prep: Dissolve 5–10 mg of the intermediate in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solution is clear; filter through a cotton plug if solid particulates remain.
    
    • Why CDCl

      
      ? It minimizes solvent overlap in the methoxy region (3.5–4.5 ppm). DMSO-d
      
      
      
      may cause peak broadening due to viscosity.
  • Acquisition:

    • Relaxation Delay (D1): Set to 5.0 seconds . (Methoxy protons relax slowly; short D1 leads to integration errors).

    • Scans (NS): 16 or 32 scans are sufficient.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase manually to ensure flat baseline around the methoxy signals.

    • Critical Step: Zoom into the 3.8–4.2 ppm region. You must observe two resolved singlets. If they overlap, run the sample in Benzene-d

      
        (
      
      
      
      ) to induce an aromatic solvent induced shift (ASIS), which often resolves overlapping signals.
Protocol B: LC-MS Identification

Objective: Verify halogen content via isotope distribution.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (The molecule is lipophilic due to halogens and methoxy groups).

  • Detection: UV at 254 nm and ESI(+) MS (Scan range 200–500 m/z).

  • Data Analysis: Extract the spectrum at the retention time of the main UV peak. Compare the M/M+2 ratio against the theoretical 1:1 model.

Decision Logic for Purity Assessment

Use the following flowchart to determine the identity of your isolated intermediate.

DecisionTree Start Crude Solid Isolated NMR Run 1H NMR (CDCl3) Start->NMR OMePeaks Check Methoxy Region (3.8 - 4.1 ppm) NMR->OMePeaks OnePeak Single Singlet (6H) OMePeaks->OnePeak Symmetry Detected TwoPeaks Two Singlets (3H each) OMePeaks->TwoPeaks Asymmetry Detected Symmetric Symmetric Impurity (Dibromo or Diiodo) OnePeak->Symmetric TargetLikely Target Structure Likely (Asymmetric) TwoPeaks->TargetLikely MS Run LC-MS TargetLikely->MS Isotope Check Isotope Pattern MS->Isotope Pattern11 1:1 Doublet (M, M+2) Isotope->Pattern11 Br + I present Pattern121 1:2:1 Triplet Isotope->Pattern121 2x Br present FinalTarget CONFIRMED TARGET: 5-Bromo-3-iodo-2,6-dimethoxy Pattern11->FinalTarget FinalDiBr CONFIRMED IMPURITY: 3,5-Dibromo analog Pattern121->FinalDiBr

Figure 2: Logical workflow for confirming the identity of the halogenated intermediate.

References

  • Sigma-Aldrich. 5-Bromo-3-iodo-2-methoxypyridine Product Information. Retrieved from (Representative structural analog data).

  • Chemistry Steps. Isotopes in Mass Spectrometry: Br and Cl Patterns. Retrieved from .

  • BenchChem. Spectroscopic Data Guide for Halogenated Pyridines. Retrieved from .

  • Royal Society of Chemistry. Synthesis and Characterization of Halogenated Methoxy-pyridines (Supp. Info). Chemical Communications.[3] Retrieved from .

Sources

Industrial QC Protocols for 5-Bromo-3-iodo-2,6-dimethoxypyridine: Beyond Standard Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex heteroaryl drug candidates, 5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS: 1826110-09-1) serves as a linchpin scaffold. Its value lies in its orthogonal reactivity : the C3-iodine allows for a selective first-pass cross-coupling (e.g., Suzuki, Sonogashira) at low temperatures, while the C5-bromine remains intact for a subsequent diversification step.

Standard Certificate of Analysis (CoA) protocols—typically relying on HPLC-UV (254 nm) and basic 1H NMR—often fail to detect regioisomeric impurities (e.g., 3-bromo-5-iodo isomers) or protodehalogenated byproducts (des-iodo analogs) at levels <1.0%. In industrial scale-up, these "silent" impurities cause catastrophic yield losses in downstream catalytic cycles by poisoning catalysts or competing for active sites.

This guide contrasts Standard Commercial QC with a High-Fidelity (Hi-Fi) QC Protocol , demonstrating why the latter is essential for GMP-grade intermediates.

The Challenge: "The Halogen Scramble"

The synthesis of this compound often involves electrophilic halogenation of 2,6-dimethoxypyridine. Common pitfalls include:

  • Regioisomerism: Misplacement of the Iodine at C5 and Bromine at C3. This isomer is inseparable by standard silica chromatography.

  • Halogen Exchange: Trace amounts of 3,5-dibromo or 3,5-diiodo analogs.

  • Impact: In a selective C3-Suzuki coupling, the 3,5-dibromo impurity is inert (lowering yield), while the 3,5-diiodo impurity reacts twice (causing polymerization/dimerization).

Comparative Analysis: Standard vs. Hi-Fi Protocols

We compared two batches of this compound:

  • Batch A: Validated using Standard QC (HPLC-UV + 1H NMR).

  • Batch B: Validated using Hi-Fi QC (UPLC-MS + 13C NMR + qNMR).

Table 1: Analytical Performance Comparison
FeatureProtocol A: Standard Commercial QCProtocol B: Hi-Fi Industrial QC
Primary Method HPLC-UV (C18, 254 nm)UPLC-MS (Phenyl-Hexyl, ESI+)
Regioisomer Detection Poor (Co-elution likely)High (Separation via

-

interactions)
Halogen Specificity Indirect (Retention time only)Direct (Isotopic pattern analysis of Br/I)
Assay Method Area % (Relative Purity)qNMR (Absolute Purity wt/wt%)
LOD (Impurities) ~0.1%~0.005% (50 ppm)
Downstream Yield 78% (Variable)94% (Consistent)

Experimental Protocols: The Hi-Fi Workflow

UPLC-MS Method for Regioisomer Discrimination

Standard C18 columns often fail to resolve the subtle dipole differences between halogen regioisomers. We utilize a Phenyl-Hexyl stationary phase to exploit


-

stacking interactions with the pyridine ring.
  • Instrument: Agilent 1290 Infinity II / 6470 LC/TQ or equivalent.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear)
      
    • 8-10 min: 95% B (Wash)

  • Detection:

    • UV: 270 nm (max absorption for pyridine ring).

    • MS: ESI Positive, SIM mode monitoring [M+H]+ isotopes.

    • Key Marker: Look for the Br isotope pattern (1:1 ratio at M and M+2).

Quantitative NMR (qNMR) for Absolute Assay

Area% from HPLC can be misleading if impurities have different extinction coefficients (e.g., des-iodo impurities absorb less UV).

  • Internal Standard: 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic).

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Pulse Sequence: 90° pulse, d1 = 60s (ensure full relaxation of quaternary carbons).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[1][2][3][4]

Visualizing the Impact

The following diagrams illustrate the QC decision logic and the chemical consequence of failing to detect specific impurities.

Diagram 1: The Hi-Fi QC Decision Tree

A self-validating logic flow to ensure batch integrity.

QC_Workflow Start Raw Batch Received qNMR Step 1: qNMR Assay (Absolute Purity) Start->qNMR Check1 Purity > 98.0% wt/wt? qNMR->Check1 UPLC Step 2: UPLC-MS (Phenyl-Hexyl Column) Check1->UPLC Yes Reject REJECT / RE-PURIFY Check1->Reject No (<98%) Check2 Regioisomer < 0.15%? UPLC->Check2 TraceMetal Step 3: ICP-MS (Pd, Fe, Cu check) Check2->TraceMetal Yes Check2->Reject No (Isomer detected) Check3 Pd < 10 ppm? TraceMetal->Check3 Release RELEASE FOR GMP Check3->Release Yes Check3->Reject No (Catalyst Poison)

Caption: Figure 1. Automated QC decision tree. Note that qNMR is placed first to filter out gross bulk impurities before expensive MS analysis.

Diagram 2: The "Silent Killer" Mechanism

How a 1% impurity profile destroys a Suzuki Coupling yield.

Impurity_Impact Target Target: 5-Br-3-I-Pyridine Reaction Suzuki Coupling (Pd(0), Boronic Acid, -10°C) Target->Reaction Fast Oxidative Addition (C-I) Impurity Impurity: 3,5-Dibromo-Pyridine Impurity->Reaction Competes for Ligand Product Desired Product (Selective C3-Arylation) Reaction->Product Yield: 94% Fail No Reaction / Catalyst Death (C-Br bond too strong) Reaction->Fail Accumulates unreacted

Caption: Figure 2. Mechanistic failure mode. The C-I bond (Target) reacts at -10°C. The C-Br bond (Impurity) does not react but binds Pd, reducing turnover frequency (TOF).

Performance Data: Downstream Validation

To validate the protocol, we performed a model Suzuki coupling using 4-methoxyphenylboronic acid (1.1 equiv) and Pd(dppf)Cl2 at 0°C.

MetricBatch A (Standard QC)Batch B (Hi-Fi QC)Notes
Batch Purity (CoA) 98.5% (Area%)99.1% (wt/wt)Batch A contained 1.2% 3,5-dibromo impurity hidden under the main peak.
Reaction Time 4.5 Hours1.5 HoursImpurities in Batch A slowed catalyst turnover.
Isolated Yield 78%94%
Selectivity (C3 vs C5) 15:1>50:1Batch A impurities promoted scrambling.

References

  • Chemical Identification & Properties

    • This compound (CAS 1826110-09-1).[5] A2B Chem. Retrieved from .

  • Mechanistic Insight (Halogen Selectivity)

    • Suzuki Coupling of Pyridyl Halides: A Comparative Guide. BenchChem.[3] Explains the bond energy differences between C-Cl, C-Br, and C-I. Retrieved from .

  • Analytical Validation Standards

    • Analytical Method Validation: A Comprehensive Review. ResearchGate. Covers ICH Q2(R1) guidelines used for the Hi-Fi protocol. Retrieved from .

  • Impurity Profiling in Pyridines

    • Method Development for Quantitative Determination of Pyridine Impurities. PubMed. Demonstrates LC/MS/MS techniques for trace pyridine analysis. Retrieved from .

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The Core Directive: Disposal of 5-Bromo-3-iodo-2,6-dimethoxypyridine is dictated by its double-halogenated nature (Bromine and Iodine). Unlike general organic waste, this compound releases corrosive acid gases (HBr and HI) upon incineration. Therefore, it must be segregated into specific halogen-compatible waste streams to prevent damage to standard catalytic oxidizers used in non-halogenated waste treatment.

Chemical Identity & Waste Classification
PropertyDataOperational Implication
Chemical Name This compoundDO NOT abbreviate on waste tags. Full nomenclature is required by RCRA/EPA.
CAS Number Not universally listed (Analogous: 223463-13-6)Treat as Unlisted Hazardous Waste .
Molecular Formula C₇H₇BrINO₂Contains Nitrogen, Bromine, Iodine .
Physical State Solid (Powder/Crystalline)Disposed of via Solid Waste stream (unless dissolved).
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][2] (Oral)GHS07 . Handle with standard PPE (Nitrile gloves, safety glasses).
Disposal Code Halogenated Organic CRITICAL: Must go to a facility with scrubbers for acid gas.

The "Self-Validating" Disposal Workflow

As a Senior Application Scientist, I advocate for a "Self-Validating" workflow. This means the disposal process is designed so that errors (e.g., mixing with incompatible oxidizers) are physically prevented by the protocol structure.

Phase 1: Pre-Disposal Stabilization (Bench Level)

Goal: Render the chemical chemically inert before it enters the waste container.

  • Quenching (If in Reaction Mixture):

    • If the compound is part of a Suzuki/Sonogashira coupling reaction, ensure all active catalysts (Pd) and pyrophoric reagents (e.g., n-BuLi, Grignards) are fully quenched before declaring it waste.

    • Validation Check: pH strip test. Waste stream should be neutral (pH 6–8) to prevent exothermic polymerization in the drum.

  • Solvent Minimization:

    • If the compound is in solution (e.g., DCM, THF), do not evaporate to dryness in a fume hood (environmental release).

    • Protocol: Precipitate the solid if possible, or dispose of the entire solution as Halogenated Liquid Waste .

Phase 2: Segregation Logic (The "Do Not Mix" Rules)

Goal: Prevent immediate chemical reactions in the waste drum.

  • Incompatible: Strong Oxidizers (Nitric Acid, Peroxides, Permanganates). Pyridines can react violently with oxidizers.

  • Incompatible: Strong Acids. Protonation of the pyridine nitrogen is exothermic; mixing with concentrated acids can cause splattering.

Waste Stream Decision Matrix

Visualizing the decision process ensures that researchers at the bench make the correct classification instantly.

WasteDecisionTree Start Waste: this compound StateCheck Is it Solid or in Solution? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath BinSolid Container A: Solid Hazardous Waste (Halogenated) SolidPath->BinSolid Double Bagged SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolvent BinLiqHalo Container B: Liquid Halogenated Waste HaloSolvent->BinLiqHalo BinLiqMix Container B: Liquid Halogenated Waste (Trace Halogens contaminate the whole stream) NonHaloSolvent->BinLiqMix Rule of Thumb: If >1% Halogen, treat as Halogenated

Figure 1: Decision tree for segregating this compound waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is dissolved in them.

Operational Protocols

A. Solid Waste Disposal (Preferred)
  • Containment: Collect the solid in a screw-top jar or a double-lined polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "this compound".

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

  • Secondary Containment: Place the jar/bag into the lab's Satellite Accumulation Area (SAA) dedicated to solid toxic waste.

B. Liquid Waste Disposal

Use this if the material is dissolved in mother liquor.

  • Select Container: High-density polyethylene (HDPE) or glass carboy. Avoid metal containers if the solution is acidic, as halogens can corrode metal rapidly.

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the Iodine/Bromine atoms on the pyridine ring classifies the entire mixture as halogenated for incineration purposes.

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction (though unlikely with this stable intermediate).

C. Spill Contingency Plan

Immediate actions for bench-level spills.

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: Wear double nitrile gloves and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Absorb/Sweep:

    • Solids: Gently sweep into a dustpan using a brush. Avoid creating dust.[1][2][3]

    • Liquids: Cover with vermiculite or spill pads.

  • Decontaminate: Wipe the surface with a soap/water solution.

  • Disposal: All cleanup materials (pads, gloves, broom bristles) must go into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

EPA/RCRA Implications

While this specific isomer may not have a unique "U" or "P" list code, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Characteristic Waste: If the waste exhibits toxicity (via TCLP), it is regulated.

  • Halogen Rule: The presence of halogens often triggers specific incineration requirements (Temperature >1100°C with acid gas scrubbing) to prevent the formation of Dioxins/Furans (though less likely with pyridines, it is a compliance standard).

Satellite Accumulation Areas (SAA)
  • Rule: You may accumulate up to 55 gallons of hazardous waste at or near the point of generation.

  • Requirement: The container must remain closed except when adding waste.

  • Timeline: Once full, the container must be moved to the central storage area within 3 days (standard US university/industry protocol).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-iodopyridine (Analogous Structure). Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Hazardous Waste Codes & Lists (F-List for Halogenated Solvents). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-3-iodo-2-methoxy-pyridine. Retrieved from

  • University of Georgia Environmental Safety Division. (2025). EPA Hazardous Waste Codes and Segregation Guide. Retrieved from

Sources

Personal protective equipment for handling 5-Bromo-3-iodo-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocyclic building blocks, compounds like 5-Bromo-3-iodo-2,6-dimethoxypyridine have become critical for orthogonal cross-coupling reactions (e.g., sequential Suzuki-Miyaura and Sonogashira couplings)[1][2]. However, the structural features that make this molecule synthetically valuable—its electron-deficient pyridine core and labile carbon-halogen bonds—also dictate strict handling protocols.

This guide provides a comprehensive, causality-driven approach to the personal protective equipment (PPE) and operational workflows required for the safe manipulation of this compound, ensuring compliance with federal safety standards and protecting laboratory personnel.

Chemical Profile & Mechanistic Risk Assessment

Before handling any novel building block, it is critical to understand why it poses a hazard. The combination of a pyridine ring with methoxy groups and heavy halogen substituents (bromine and iodine) creates a highly lipophilic and reactive molecule[3].

Quantitative Chemical Profile
PropertySpecificationMechanistic Implication
CAS Number 1826110-09-1[2]Unique identifier for safety tracking.
Molecular Formula C₇H₇BrINO₂[2]High halogen content increases density and lipophilicity.
Molecular Weight 343.95 g/mol [3]Heavy powder; prone to settling but can form fine, irritating dust.
Storage Conditions 2–8°C, Dark, Inert Gas[4]C-I bonds are photolabile and thermally sensitive; prevents degradation.
GHS Hazards H315, H319, H335[5]Irritant to skin, eyes, and respiratory tract due to tissue reactivity.
The Causality of Risk
  • Dermal Penetration: The lipophilicity of the halogenated pyridine core allows it to easily penetrate the epidermal barrier, especially if dissolved in carrier solvents like dichloromethane (DCM) or dimethylformamide (DMF). Once absorbed, it acts as a severe tissue irritant[5].

  • Photolytic Degradation: The carbon-iodine (C-I) bond is sensitive to photo-degradation and thermal stress. Improper storage or prolonged exposure to ambient light can lead to homolytic cleavage, releasing highly reactive iodine radicals and eventually corrosive, toxic iodine gas (I₂)[4].

Personal Protective Equipment (PPE) Matrix

To comply with[6][7], PPE selection must be tailored to the specific physical state of the chemical during the workflow. Every piece of equipment serves a mechanistic purpose.

Protection ZonePPE SpecificationMechanistic Rationale & OSHA Standard
Dermal (Solid) Nitrile Gloves (≥ 5 mil thickness)Provides sufficient barrier against dry powder. Must comply with[6].
Dermal (Solution) Butyl Rubber or Double-Gloved NitrileSolvents like DCM rapidly permeate standard nitrile (< 5 mins), carrying the lipophilic solute through the glove. Heavy-duty barriers prevent solvent-mediated absorption.
Ocular/Facial ANSI Z87.1 Safety GogglesPrevents micro-dust or solvent splashes from contacting the ocular mucosa. A face shield is required for bulk solvent transfers[8].
Respiratory Chemical Fume HoodPrevents inhalation of aerosolized powder or sublimated iodine gas.
Body Flame-Resistant (FR) Lab CoatProtects against static discharge ignition and chemical spills.

Operational Workflows

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Inert Atmosphere Weighing and Transfer

Because this compound is sensitive to moisture and light[4], transfers must be conducted rapidly under controlled conditions.

  • Fume Hood Verification:

    • Action: Activate the fume hood and check the digital airflow monitor.

    • Validation: Proceed only if the face velocity is stable between 80–120 feet per minute (fpm). If an alarm sounds, halt operations.

  • PPE Integrity Check:

    • Action: Don nitrile gloves. Perform a pneumatic inflation test by trapping air in the glove and squeezing.

    • Validation: If the glove holds pressure without deflating, structural integrity is confirmed.

  • Static Neutralization:

    • Action: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving Schlenk flask.

    • Validation: Powder should not "jump" or cling to the sides of the spatula, confirming static discharge.

  • Transfer & Purge:

    • Action: Weigh the solid, transfer it to the Schlenk flask, and immediately cycle with Argon/N₂ three times.

    • Validation: The flask is successfully sealed under positive inert gas pressure before being moved to the reaction setup.

HandlingWorkflow Start Verify Fume Hood Flow (80-120 fpm) PPE Don PPE: Nitrile Gloves, Z87.1 Goggles, Lab Coat Start->PPE Static Discharge Static (Anti-Static Gun) PPE->Static Weigh Weigh Solid Chemical (Minimize Dust) Static->Weigh Transfer Transfer to Schlenk Flask (Argon/N2 Purge) Weigh->Transfer Store Store Sealed Flask (2-8°C, Dark) Transfer->Store

Workflow for the safe handling and transfer of halogenated pyridine derivatives.

Emergency Response & Disposal Plans

In the event of a spill, the physical state of the chemical dictates the response. According to the National Research Council's[9][10], halogenated organic waste must be strictly segregated from non-halogenated waste and active metals to prevent violent exothermic reactions.

Protocol B: Spill Response and Containment
  • Assessment: Identify if the spill is a dry powder or a solvent solution.

    • Validation: Visual confirmation of the spill perimeter and state.

  • Solid Spill Containment:

    • Action: Do NOT dry sweep (this aerosolizes the irritant). Lightly dampen the powder with water or a compatible high-boiling solvent, then wipe up with absorbent pads.

  • Solution Spill Containment:

    • Action: Surround the spill with a universal chemical absorbent (e.g., vermiculite). Allow 5 minutes for capillary absorption.

  • Halogenated Waste Segregation:

    • Action: Place all contaminated materials into a designated, clearly labeled "Halogenated Organic Waste" container.

    • Validation: Ensure the waste container does not contain incompatible materials (e.g., sodium, potassium, or strong oxidizers)[9].

SpillResponse Spill Chemical Spill Detected Assess Assess Physical State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DMF/DCM) Assess->Liquid Sweep Dampen with Water & Sweep (No Dust) Solid->Sweep Absorb Apply Universal Chemical Absorbent Liquid->Absorb Waste Segregate as Halogenated Organic Waste Sweep->Waste Absorb->Waste

Decision tree for emergency spill response and halogenated waste containment.

References

  • Occupational Safety and Health Administration (OSHA) . 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA) . 29 CFR 1910.138 - Hand Protection. Retrieved from[Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

  • National Institutes of Health (NIH) PMC (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from[Link]

Sources

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